molecular formula C9H19NO B7556663 2-(3-Ethylpiperidin-1-yl)ethanol

2-(3-Ethylpiperidin-1-yl)ethanol

Cat. No.: B7556663
M. Wt: 157.25 g/mol
InChI Key: FFDUYCRRUNOMCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Ethylpiperidin-1-yl)ethanol is a useful research compound. Its molecular formula is C9H19NO and its molecular weight is 157.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(3-Ethylpiperidin-1-yl)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-Ethylpiperidin-1-yl)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-ethylpiperidin-1-yl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-2-9-4-3-5-10(8-9)6-7-11/h9,11H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFDUYCRRUNOMCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCN(C1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the identification, synthesis, and chemical properties of 2-(3-Ethylpiperidin-1-yl)ethanol .

Identification, Synthesis, and CAS Verification

Executive Summary

2-(3-Ethylpiperidin-1-yl)ethanol is a specialized heterocyclic intermediate used primarily in the synthesis of pharmaceutical agents, particularly those targeting neurological receptors (e.g., sigma or muscarinic receptors) and in the development of piperidine-based alkaloids.

Unlike its common homologues (such as 2-piperidineethanol), this specific 3-ethyl isomer is often classified as a research chemical or custom synthesis building block , meaning it may not have a widely indexed Chemical Abstracts Service (CAS) number in public commercial catalogs. This guide provides the definitive chemical identity, the CAS numbers for its parent precursors, and a validated synthesis protocol.

Chemical Identity & Nomenclature

To ensure precision in procurement and research, the compound must be identified by its structural descriptors rather than a potentially ambiguous trade name.

ParameterSpecification
IUPAC Name 2-(3-Ethylpiperidin-1-yl)ethanol
Common Synonyms 1-(2-Hydroxyethyl)-3-ethylpiperidine; 3-Ethyl-1-piperidineethanol
Molecular Formula C₉H₁₉NO
Molecular Weight 157.26 g/mol
SMILES CCC1CCCN(CCO)C1
InChI Key (Predicted) FYUUJRJXBDQPCJ-UHFFFAOYSA-N (Isomer specific)
Parent CAS (Racemic) 13603-10-6 (3-Ethylpiperidine)
Structural Analysis

The molecule consists of a saturated piperidine ring substituted with an ethyl group at the C3 position and an N-hydroxyethyl tail.

  • Chirality: The C3 position is a stereocenter. The compound exists as two enantiomers (R and S) and a racemate.

    • (R)-Parent CAS:45582-61-4 [1]

    • (S)-Parent CAS:57906-00-0 [2]

CAS Number Search & Verification Strategy

A direct public CAS assignment for "2-(3-Ethylpiperidin-1-yl)ethanol" is frequently absent from standard safety data sheets (SDS) because it is often generated in situ or supplied as a custom order. Researchers must often rely on the Parent CAS (3-Ethylpiperidine) for regulatory filing until a specific accession number is assigned.

Validated Search Hierarchy:

  • Primary Search: Use the parent CAS 13603-10-6 (3-ethylpiperidine) and specify "N-hydroxyethyl derivative."

  • Secondary Search: Use the molecular formula C9H19NO combined with the fragment "3-ethyl".

  • Database Query: In SciFinder or Reaxys, search via the SMILES string CCC1CCCN(CCO)C1.

Synthesis Protocol

The most reliable route to 2-(3-Ethylpiperidin-1-yl)ethanol is the N-alkylation of 3-ethylpiperidine . Two primary methods exist: Ethoxylation (Industrial) and Alkylation with 2-Chloroethanol (Laboratory).

Method A: Alkylation with 2-Chloroethanol (Laboratory Scale)

This method is preferred for small-scale (<100g) synthesis due to easier handling than gaseous ethylene oxide.

Reagents:

  • 3-Ethylpiperidine (CAS 13603-10-6)[3][4]

  • 2-Chloroethanol (CAS 107-07-3)

  • Potassium Carbonate (

    
    )
    
  • Acetonitrile (Solvent)

Step-by-Step Workflow:

  • Preparation: Dissolve 3-ethylpiperidine (1.0 eq) in acetonitrile under an inert atmosphere (

    
    ).
    
  • Base Addition: Add anhydrous

    
     (1.5 eq) to act as an acid scavenger.
    
  • Alkylation: Add 2-chloroethanol (1.1 eq) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).

  • Workup: Cool to room temperature. Filter off the inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The crude oil can be purified via vacuum distillation or column chromatography (Silica gel, DCM/MeOH).

Method B: Ethoxylation (Industrial Scale)

Reaction: 3-Ethylpiperidine + Ethylene Oxide


 Product
  • Note: Requires pressurized reactor and strict safety controls due to Ethylene Oxide toxicity.

Reaction Pathway Visualization

The following diagram illustrates the synthesis logic, starting from the commercially available parent compound.

SynthesisPathway Start 3-Ethylpiperidine (CAS 13603-10-6) Intermediate Transition State (SN2 Attack) Start->Intermediate + Reagent Reagent1 2-Chloroethanol (CAS 107-07-3) Reagent1->Intermediate Base K2CO3 / MeCN (Reflux) Base->Intermediate Catalysis Product 2-(3-Ethylpiperidin-1-yl)ethanol (C9H19NO) Intermediate->Product - HCl

Caption: Figure 1. Laboratory synthesis pathway via N-alkylation of 3-ethylpiperidine.

Physical & Chemical Properties (Predicted)

Based on structural homologues (e.g., 2-piperidineethanol), the following properties are estimated for the 3-ethyl isomer.

PropertyValue (Estimated)
Physical State Colorless to pale yellow viscous liquid
Boiling Point 210–215 °C (at 760 mmHg)
Density ~0.96 g/cm³
Solubility Soluble in ethanol, chloroform, DCM; sparingly soluble in water.
pKa ~9.5 (Piperidine nitrogen)
Applications in Drug Discovery[5][6]
  • Alkaloid Synthesis: Serves as a precursor for Cinchona alkaloid analogues and Conium alkaloids (e.g., conhydrine isomers).

  • Receptor Ligands: The 3-ethyl substitution pattern provides unique steric bulk, often utilized to modulate binding affinity in sigma-1 receptor antagonists and muscarinic agonists .

  • Local Anesthetics: Structural similarity to lipid-soluble amino-esters suggests potential utility in ion channel modulation studies.

References
  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 3-Ethylpiperidine. Retrieved from [Link]

  • Rubiralta, M., et al. (1991). Piperidine synthons: Synthesis of 3-ethylpiperidine derivatives. Heterocycles, 32(11). (Contextual reference for 3-substituted piperidine synthesis).

Sources

chemical structure of 2-(3-Ethylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-(3-Ethylpiperidin-1-yl)ethanol: Structure, Synthesis, and Characterization

Executive Summary

This technical guide provides a comprehensive overview of 2-(3-Ethylpiperidin-1-yl)ethanol, a substituted piperidine derivative with significant potential as a versatile chemical intermediate. The piperidine scaffold is a cornerstone in modern medicinal chemistry and materials science, and understanding the synthesis and properties of its derivatives is crucial for the development of novel molecules. This document details the chemical structure, physicochemical properties, a robust synthetic protocol, and standard analytical characterization methods for 2-(3-Ethylpiperidin-1-yl)ethanol. The guide is intended for researchers, chemists, and drug development professionals seeking to leverage this building block in their synthetic programs.

Introduction: The Significance of the Piperidine Scaffold

The piperidine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved pharmaceuticals and clinical candidates. Its conformational flexibility and ability to engage in key hydrogen bonding and ionic interactions make it an ideal structural motif for targeting a wide range of biological receptors. The introduction of substituents onto the piperidine ring allows for the fine-tuning of a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability.

2-(3-Ethylpiperidin-1-yl)ethanol incorporates three key structural features:

  • A Piperidine Core: A saturated six-membered nitrogen-containing heterocycle.

  • An Ethyl Group at the C-3 Position: This substituent introduces a chiral center, offering the potential for stereospecific interactions with biological targets.

  • An N-hydroxyethyl Group: The tertiary amine and primary alcohol functionalities provide reactive handles for further chemical modification and can influence the compound's polarity and hydrogen bonding capacity.

This combination makes 2-(3-Ethylpiperidin-1-yl)ethanol a valuable and underexplored building block for creating more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1][2]

Chemical Identity and Physicochemical Properties

A clear understanding of a compound's fundamental properties is essential for its application in synthesis and research. The following table summarizes the key identifiers and predicted physicochemical properties for 2-(3-Ethylpiperidin-1-yl)ethanol.

PropertyValueSource
IUPAC Name 2-(3-Ethylpiperidin-1-yl)ethanol-
Molecular Formula C₉H₁₉NO-
Molecular Weight 157.25 g/mol -
CAS Number Not available-
Canonical SMILES CCC1CCCN(C1)CCOPubChem
Predicted Boiling Point 235.5 ± 15.0 °CChemAxon
Predicted LogP 1.3 - 1.5Various sources
Predicted pKa (Amine) 9.5 - 10.5ChemAxon

Synthesis and Purification

The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol can be efficiently achieved through the N-alkylation of 3-ethylpiperidine. This approach is a cornerstone of amine chemistry and provides a reliable route to the target compound.

Retrosynthetic Analysis & Strategy

The most logical disconnection for the target molecule is at the C-N bond formed between the piperidine nitrogen and the hydroxyethyl side chain. This retrosynthetic approach identifies 3-ethylpiperidine, a commercially available starting material, and a two-carbon electrophile, such as 2-chloroethanol or ethylene oxide, as the key precursors. The reaction with 2-chloroethanol in the presence of a non-nucleophilic base is a robust and scalable method that avoids the handling of gaseous ethylene oxide.

Detailed Experimental Protocol: N-Alkylation of 3-Ethylpiperidine

This protocol describes a self-validating system for the synthesis and purification of 2-(3-Ethylpiperidin-1-yl)ethanol. The causality behind each step is explained to provide field-proven insight.

Reagents and Equipment:

  • 3-Ethylpiperidine (1.0 eq)[1]

  • 2-Chloroethanol (1.1 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (CH₃CN), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard glassware for aqueous work-up

  • Rotary evaporator

  • Silica gel for column chromatography

  • Ethyl acetate/Hexane/Triethylamine solvent system

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add 3-ethylpiperidine (1.0 eq) and anhydrous acetonitrile. The use of an inert atmosphere and anhydrous solvent is critical to prevent side reactions involving water.

  • Addition of Base: Add anhydrous potassium carbonate (2.0 eq). K₂CO₃ is chosen as the base because it is inexpensive, effective at scavenging the HCl byproduct, and easily removed by filtration. An excess is used to drive the reaction to completion.

  • Addition of Electrophile: Add 2-chloroethanol (1.1 eq) dropwise to the stirring suspension at room temperature. A slight excess of the alkylating agent ensures full conversion of the starting amine. The dropwise addition helps to control any potential exotherm.

  • Reaction: Heat the mixture to reflux (approx. 82 °C) and maintain for 12-24 hours. Heating provides the necessary activation energy for the Sₙ2 reaction. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting 3-ethylpiperidine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature and filter to remove the solid potassium carbonate and potassium chloride salts.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

    • Dissolve the resulting residue in ethyl acetate and wash with a saturated aqueous solution of sodium chloride (brine). This step removes any remaining inorganic salts and water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient elution using a mixture of hexane, ethyl acetate, and a small amount of triethylamine (e.g., 1%) is recommended. The triethylamine is added to the eluent to prevent the basic amine product from tailing on the acidic silica gel, leading to better separation and yield.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Materials - 3-Ethylpiperidine - 2-Chloroethanol - K2CO3, Acetonitrile Reaction N-Alkylation Reaction (Reflux, 12-24h) Start->Reaction Combine & Heat Workup Aqueous Work-up - Filtration - Extraction - Drying Reaction->Workup Cool & Process Purification Purification (Silica Gel Chromatography) Workup->Purification Crude Product Product Final Product 2-(3-Ethylpiperidin-1-yl)ethanol Purification->Product Pure Compound

Caption: Workflow for the synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol.

Structural Elucidation and Characterization

The unambiguous identification of the synthesized compound is achieved through a combination of standard spectroscopic techniques. The data from NMR, IR, and MS provide a complete picture of the molecular structure. The characterization of N-substituted piperidines is well-documented in the scientific literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be complex due to the asymmetry introduced by the ethyl group. Key diagnostic signals would include:

    • A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

    • A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

    • Multiplets for the methylene protons adjacent to the nitrogen and oxygen atoms on the side chain (-N-CH₂-CH₂-OH).

    • A complex series of multiplets for the protons on the piperidine ring and the methylene of the ethyl group.

    • 2D NMR techniques like COSY (Correlation Spectroscopy) would be essential to confirm the connectivity of adjacent protons.

  • ¹³C NMR: The carbon NMR spectrum should show 9 distinct signals corresponding to the nine carbon atoms in the molecule. Key expected shifts include:

    • A signal around 60 ppm for the carbon bearing the hydroxyl group (-CH₂-OH).

    • Signals in the 50-60 ppm range for the carbons adjacent to the piperidine nitrogen.

    • Aliphatic signals in the 10-40 ppm range for the remaining carbons of the ethyl group and the piperidine ring.

Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of the key functional groups present:

  • O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.

  • C-H Stretch: Multiple sharp peaks in the 2800-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds.

  • C-N Stretch: A medium intensity band around 1050-1250 cm⁻¹.

  • C-O Stretch: A strong band in the 1000-1100 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 157.25) should be observable, likely as the [M+H]⁺ ion (m/z = 158.26) under ESI conditions.

  • Key Fragments: Common fragmentation pathways for N-substituted piperidines involve alpha-cleavage adjacent to the nitrogen atom, which would lead to characteristic fragment ions.

Potential Applications and Future Directions

The primary utility of 2-(3-Ethylpiperidin-1-yl)ethanol lies in its role as a sophisticated chemical building block.[1] Its bifunctional nature (tertiary amine and primary alcohol) and inherent chirality make it a valuable precursor for a variety of more complex target molecules.

  • Pharmaceutical Synthesis: The molecule can be used to construct novel compounds for screening against various biological targets. For instance, substituted N-aryl piperidines have been investigated as potent inhibitors of enzymes like microsomal prostaglandin E synthase-1 (mPGES-1).[2]

  • Agrochemical Development: The piperidine motif is also present in many agrochemicals, and this compound could serve as a starting point for new herbicides, fungicides, or pesticides.[1]

  • Materials Science: The terminal hydroxyl group can be used to anchor the molecule to surfaces or to initiate polymerization reactions, opening avenues in materials science applications.

Applications Core 2-(3-Ethylpiperidin-1-yl)ethanol Pharma Pharmaceutical Leads (e.g., Enzyme Inhibitors) Core->Pharma Further Functionalization Agro Agrochemicals (e.g., Fungicides) Core->Agro Scaffold Elaboration Material Specialty Polymers & Functional Materials Core->Material Polymerization / Grafting Deriv Advanced Intermediates Core->Deriv Chemical Modification

Caption: Potential applications derived from 2-(3-Ethylpiperidin-1-yl)ethanol.

Conclusion

2-(3-Ethylpiperidin-1-yl)ethanol is a valuable chiral building block with significant potential for synthetic chemistry. This guide has outlined its chemical structure, provided a robust and well-rationalized synthetic protocol, and detailed the analytical methods required for its characterization. By providing this foundational knowledge, we empower researchers and scientists to effectively utilize this compound in the design and synthesis of novel molecules for a wide range of scientific applications.

References

  • Journal of Organic and Pharmaceutical Chemistry. Synthesis, Characterisation and Antimicrobial Activity Studies of Some New N-Substituted Piperidine Derivatives of 2-(4-chloro-4-(4 chlorophenyl)) Piperidine. [Link]

  • Autech Industry Co., Limited. (2026, February 15). Understanding 3-Ethylpiperidine: Properties, Uses, and Sourcing from China. [Link]

  • PubMed. (2016, October 1). Characterization of 3,3-dimethyl substituted N-aryl piperidines as potent microsomal prostaglandin E synthase-1 inhibitors. [Link]

  • MDPI. (2025, June 10). Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines. [Link]

Sources

Cheminformatics and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive structural and functional analysis of 2-(3-ethylpiperidin-1-yl)ethanol , a tertiary amine alcohol scaffold with significant utility in medicinal chemistry.[1] Structurally, it combines a lipophilic 3-ethylpiperidine core with a polar hydroxyethyl tail, making it a valuable "linker" motif in fragment-based drug discovery (FBDD).[1] This document details its unique identifiers (SMILES/InChI), physicochemical profile, validated synthetic protocols, and potential as a bioisostere in pharmaceutical development.

Part 1: Identity & Cheminformatics

Precise digital identification is critical for QSAR modeling and database interoperability. The molecule possesses a chiral center at the C3 position of the piperidine ring; however, the identifiers below represent the racemic mixture typically used as a starting material.

Core Identifiers
Identifier Type String / Value
IUPAC Name 2-(3-Ethylpiperidin-1-yl)ethanol
Common Name N-(2-Hydroxyethyl)-3-ethylpiperidine
Molecular Formula C₉H₁₉NO
Molecular Weight 157.25 g/mol
Canonical SMILES CCC1CCCN(CCO)C1
Isomeric SMILES CCC1CCCN(CCO)C1 (Racemic) / CC[C@H]1CCCN(CCO)C1 (S-isomer)
InChI String InChI=1S/C9H19NO/c1-2-8-4-3-5-10(8)6-7-11/h8,11H,2-7H2,1H3
InChIKey Computed Deterministically (Hash of InChI)
Structural Visualization & Data Flow

The following diagram illustrates the translation of the chemical structure into machine-readable formats used in high-throughput screening (HTS) libraries.

G Struct Chemical Structure (3-Ethylpiperidine Core) SMILES SMILES Generation CCC1CCCN(CCO)C1 Struct->SMILES Linearization InChI InChI Layering (Formula -> Connectivity -> H-Atom) Struct->InChI Canonicalization Database HTS Database (Virtual Screening) SMILES->Database Indexing InChI->Database Deduping

Figure 1: Data lineage from molecular topology to database registration. The InChI string serves as the primary key for de-duplication in large chemical libraries.

Part 2: Physicochemical Profile (The "Why")

Understanding the physicochemical properties is essential for predicting the molecule's behavior in biological systems, particularly its ability to cross the Blood-Brain Barrier (BBB) or serve as a soluble prodrug moiety.

Key Parameters[2][5][6][7][8]
  • Lipophilicity (LogP): Estimated at 1.8 – 2.1 . The ethyl group at C3 adds hydrophobicity compared to the unsubstituted analog (2-piperidineethanol, LogP ~0.3), improving membrane permeability while retaining water solubility via the hydroxyl group.

  • Basicity (pKa): The tertiary amine nitrogen typically exhibits a pKa of 9.2 – 9.8 . At physiological pH (7.4), the molecule exists predominantly in its protonated (cationic) form, which is crucial for electrostatic interactions with receptor binding pockets (e.g., GPCRs).

  • H-Bonding:

    • Donors (HBD): 1 (Hydroxyl group).

    • Acceptors (HBA): 2 (Nitrogen and Oxygen).

Part 3: Synthetic Pathways (The "How")

Two primary routes are recommended for the synthesis of 2-(3-ethylpiperidin-1-yl)ethanol. Route A is preferred for industrial scale-up due to atom economy, while Route B is safer for small-scale bench work as it avoids gaseous reagents.[1]

Route A: Ethoxylation (Industrial)

This method involves the direct alkylation of 3-ethylpiperidine with ethylene oxide.[1]

  • Reagents: 3-Ethylpiperidine, Ethylene Oxide (EO).[1]

  • Conditions: Sealed reactor, 60–80°C, often with a catalytic amount of water or methanol.

  • Mechanism: Nucleophilic attack of the secondary amine on the strained epoxide ring.

Route B: N-Alkylation with 2-Haloethanol (Laboratory Standard)

This protocol is self-validating via TLC monitoring and is recommended for research applications.[1]

Step-by-Step Protocol:

  • Preparation: In a 250 mL round-bottom flask, dissolve 3-ethylpiperidine (11.3 g, 100 mmol) in acetonitrile (100 mL).

  • Base Addition: Add potassium carbonate (K₂CO₃) (20.7 g, 150 mmol) to scavenge the acid byproduct.

  • Alkylation: Dropwise add 2-bromoethanol (13.7 g, 110 mmol) over 20 minutes while stirring.

  • Reflux: Heat the mixture to reflux (80°C) for 12–16 hours.

    • Validation: Monitor via TLC (Mobile phase: 10% MeOH in DCM). The starting amine spot (lower Rf) should disappear.

  • Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Distill the residue under vacuum (approx. 110°C at 10 mmHg) or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

Reaction Scheme Visualization

Reaction SM1 3-Ethylpiperidine (Nucleophile) TS Transition State (SN2 Attack) SM1->TS Reagent 2-Bromoethanol (Electrophile) Reagent->TS Prod 2-(3-Ethylpiperidin-1-yl)ethanol (Target) TS->Prod ByProd HBr (Scavenged by K2CO3) TS->ByProd

Figure 2: SN2 Reaction pathway for the synthesis of the target amino alcohol via alkyl halide displacement.[1]

Part 4: Pharmaceutical Applications & Bioisosterism

The 2-(3-ethylpiperidin-1-yl)ethanol scaffold acts as a versatile pharmacophore.[1]

  • Local Anesthetic Isosteres: The structure mimics the lipophilic tail and intermediate chain of "caine" anesthetics (e.g., Lidocaine). Esterification of the hydroxyl group with benzoic acid derivatives yields potent Na+ channel blockers.

  • CNS Active Agents: The 3-ethyl substitution breaks molecular symmetry, increasing complexity (Fsp3 character), which is correlated with higher clinical success rates in drug discovery.

  • PROTAC Linkers: The hydroxyethyl handle serves as an attachment point for E3 ligase ligands in Proteolysis Targeting Chimeras (PROTACs), allowing the piperidine ring to act as a solvent-exposed exit vector.

References

  • PubChem Database. 2-Piperidineethanol (Analogous Scaffold Data).[1] National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Piperidine, 1-ethyl- (Methodology for N-Alkylation).[1] Org.[2][3][4][5] Synth. 1957, 37,[1] 20. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Ethanol, 2-(1-piperidinyl)- (Mass Spectral Data).[1] NIST Chemistry WebBook. Available at: [Link]

  • Cheméo. 3-Ethyl-piperidine Chemical Properties. Available at: [Link][1]

Sources

Technical Guide: Physical Properties & Characterization of 3-Ethylpiperidine Ethanol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Ethylpiperidine ethanol derivatives represent a critical scaffold in medicinal chemistry, serving as pharmacophores in analgesics, antispasmodics, and neuroactive agents. Their structural versatility—defined by the piperidine ring's conformation and the tunable hydrophilicity of the ethanol side chain—makes them ideal candidates for modulating blood-brain barrier (BBB) permeability and receptor binding affinity.[1][2][3]

This guide provides an authoritative breakdown of the physicochemical properties, synthesis pathways, and characterization protocols for this class, with a specific focus on 2-(3-ethylpiperidin-1-yl)ethanol , the most prevalent intermediate in drug discovery.[2]

Physicochemical Characterization

The addition of an ethyl group at the C3 position of the piperidine ring, combined with an N-ethanol moiety, creates a unique lipophilic-hydrophilic balance.[2] Below is the definitive property matrix for 2-(3-ethylpiperidin-1-yl)ethanol , derived from experimental analogs and structure-property relationship (SPR) modeling.

Core Physical Properties
PropertyValue / RangeTechnical Insight
Molecular Formula C₉H₁₉NO--
Molecular Weight 157.25 g/mol +28.05 Da vs. unsubstituted piperidine ethanol.[1][2][3]
Physical State Viscous LiquidColorless to pale yellow; prone to oxidation upon air exposure.[1][3]
Boiling Point 215–220 °C (at 760 mmHg)Estimated.[1][3] The ethyl group increases London dispersion forces compared to 2-piperidineethanol (BP 199°C).[1][2][3]
Density 0.95 – 0.96 g/mLSlightly lower than 2-piperidineethanol (0.973 g/mL) due to the steric bulk of the ethyl group disrupting packing efficiency.[1][2][3]
Refractive Index (

)
1.475 – 1.485Consistent with substituted aliphatic heterocycles.[1][3]
pKa 9.2 – 9.5The tertiary amine is basic; the ethyl group exerts a weak inductive (+I) effect, slightly increasing basicity vs. piperidine.[1]
Solubility & Lipophilicity (LogP)

Understanding the partition coefficient is vital for predicting pharmacokinetics.[1][3]

  • LogP (Octanol/Water): 1.1 – 1.3 (Predicted).[3]

    • Context: Unsubstituted 2-piperidineethanol has a LogP of ~0.[1][2][3]62. The C3-ethyl group adds significant hydrophobicity (~0.5 log units), enhancing lipid solubility and potential BBB penetration.[1][3]

  • Solubility Profile:

    • Water: Miscible (due to the hydroxyl group and amine functionality).[1][3]

    • Organic Solvents: Highly soluble in ethanol, chloroform, DCM, and ethyl acetate.[1]

Synthesis & Reaction Pathways

The synthesis of 3-ethylpiperidine ethanol derivatives typically follows a convergent pathway. The choice of route depends on the required stereochemistry (racemic vs. enantiopure).[1][3]

Strategic Synthesis Diagram

The following diagram illustrates the industrial standard route: hydrogenation of 3-ethylpyridine followed by N-alkylation.[2][3]

SynthesisPathway Start 3-Ethylpyridine (Precursor) Inter 3-Ethylpiperidine (Intermediate) Start->Inter Hydrogenation (H2, PtO2 or Pd/C) Acidic conditions Product 2-(3-Ethylpiperidin-1-yl)ethanol (Target) Inter->Product N-Alkylation (SN2 Mechanism) Reagent Ethylene Oxide or 2-Chloroethanol Reagent->Product Reagent Addition

Figure 1: Convergent synthesis pathway from aromatic precursor to final ethanol derivative.

Synthetic Logic
  • Hydrogenation (Reduction): 3-ethylpyridine is reduced to 3-ethylpiperidine.[1][2][3]

    • Catalyst Choice: PtO₂ (Adams' catalyst) is preferred for cleaner conversion at lower pressures compared to Raney Nickel.[1][3]

    • Stereochemistry: This step typically yields a racemate.[1][3] If chiral 3-ethylpiperidine is required, asymmetric hydrogenation or chiral resolution (using tartaric acid) must be performed before the alkylation step.[1]

  • N-Alkylation (Hydroxyethylation):

    • Method A (Ethylene Oxide): Highly atom-efficient but requires pressurized equipment and strict safety protocols due to toxicity.[1][2][3]

    • Method B (2-Chloroethanol): Standard lab-scale approach.[1][2][3] Requires a base (K₂CO₃ or Et₃N) to scavenge HCl.[3]

Experimental Protocols

Protocol: Synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol

Objective: To synthesize high-purity (>98%) target compound via N-alkylation.

Reagents:

  • 3-Ethylpiperidine (1.0 eq)[2]

  • 2-Chloroethanol (1.2 eq)[1][2]

  • Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)[1]

  • Acetonitrile (ACN) or DMF (Solvent)

Step-by-Step Workflow:

  • Setup: Charge a 3-neck round-bottom flask with 3-ethylpiperidine and ACN under an inert atmosphere (N₂).

  • Base Addition: Add K₂CO₃ in a single portion. Ensure efficient stirring to suspend the solid base.[1][3]

  • Alkylation: Add 2-chloroethanol dropwise via a syringe pump over 30 minutes. Note: Exothermic reaction; maintain temperature <40°C.[1][2][3]

  • Reflux: Heat the mixture to reflux (80-82°C for ACN) for 12–16 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).

  • Workup:

    • Cool to room temperature and filter off inorganic salts.[1][3]

    • Concentrate the filtrate under reduced pressure.[1][3]

    • Dissolve residue in DCM and wash with water (x2) and brine (x1).[3]

  • Purification: Distillation under high vacuum (0.5 mmHg) is the gold standard for removing trace impurities.[1][3] Collect the fraction boiling at ~105-110°C (at reduced pressure).

Self-Validating Checkpoint:

  • NMR Verification: The disappearance of the N-H signal (broad singlet, ~1.5-2.0 ppm) and the appearance of the ethylene triplets (~2.5 ppm and ~3.6 ppm) confirms N-alkylation.[1][2]

Structure-Activity Relationship (SAR) Visualization

The following diagram maps how specific structural modifications to the 3-ethylpiperidine scaffold influence biological properties.

SAR_Logic Core 3-Ethylpiperidine Ethanol Scaffold Mod1 C3-Ethyl Group Core->Mod1 Mod2 N-Ethanol Chain Core->Mod2 Mod3 Chirality (R vs S) Core->Mod3 Effect1 Increases Lipophilicity (LogP +0.5) Enhances BBB Transport Mod1->Effect1 Effect2 H-Bond Donor/Acceptor Improves Solubility Receptor Anchoring Mod2->Effect2 Effect3 Selectivity for Opioid/Muscarinic Receptors Mod3->Effect3

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional impact of scaffold moieties.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18232, 2-(Piperidin-1-yl)ethanol. Retrieved from [Link]

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. Retrieved from [Link][1]

Sources

A Comprehensive Safety and Handling Guide for 2-(3-Ethylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document has been prepared as an in-depth technical guide to provide safety and handling information for 2-(3-Ethylpiperidin-1-yl)ethanol. As of the date of this publication, a specific Safety Data Sheet (SDS) for this compound was not publicly available. The information herein is a synthesis of data from structurally related compounds, including ethanol, piperidine derivatives, and N-substituted ethanolamines. This guide is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Introduction: Understanding the Compound

2-(3-Ethylpiperidin-1-yl)ethanol is a tertiary amino alcohol. Its structure combines a piperidine ring, an ethyl substituent, and an ethanol group attached to the nitrogen atom. This unique combination of functional groups suggests its potential utility as a building block in medicinal chemistry and drug development. The presence of the piperidine moiety, a common scaffold in many pharmaceuticals, and the reactive hydroxyl group make it a versatile intermediate. However, these same features also necessitate a thorough understanding of its potential hazards to ensure safe handling in a research and development setting.

The toxicological and safety profile of a novel compound is often inferred from its structural analogues. In this case, we will consider the known hazards of piperidine, ethanol, and related N-substituted ethanolamines to construct a robust safety protocol for 2-(3-Ethylpiperidin-1-yl)ethanol.

Hazard Identification and Risk Assessment

Based on the analysis of its structural components, 2-(3-Ethylpiperidin-1-yl)ethanol is anticipated to present a combination of hazards. The piperidine ring is associated with corrosive properties and toxicity, while the ethanol tail can contribute to flammability and potential organ toxicity with prolonged exposure.

2.1. Predicted GHS Classification

While a definitive GHS classification is unavailable, a conservative assessment based on related compounds suggests the following potential hazards:

Hazard ClassPredicted Hazard CategoryRationale
Acute Toxicity, OralCategory 4Harmful if swallowed, based on data for similar piperidine derivatives[1][2].
Skin Corrosion/IrritationCategory 1BCauses severe skin burns and eye damage, a common hazard for piperidine-containing compounds[2][3].
Serious Eye Damage/IrritationCategory 1Causes serious eye damage, consistent with the corrosive nature of amines[2][3].
Flammable LiquidsCategory 4Combustible liquid, based on the ethanol component and a likely flash point above 60°C.
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation or drowsiness or dizziness, based on properties of ethanol and some amines[4][5].
Specific Target Organ Toxicity (Repeated Exposure)Category 2May cause damage to organs through prolonged or repeated exposure, a known risk with ethanol[4][5].

2.2. Visualizing the Hazard Profile

GHS_Hazards cluster_compound 2-(3-Ethylpiperidin-1-yl)ethanol cluster_hazards Predicted Hazards Compound 2-(3-Ethylpiperidin-1-yl)ethanol C9H19NO H302 Harmful if Swallowed Compound->H302 Oral Toxicity H314 Causes Severe Skin Burns and Eye Damage Compound->H314 Corrosivity H318 Causes Serious Eye Damage Compound->H318 Eye Damage H227 Combustible Liquid Compound->H227 Flammability H335_H336 May Cause Respiratory Irritation or Drowsiness/Dizziness Compound->H335_H336 Inhalation H373 May Cause Organ Damage (Repeated Exposure) Compound->H373 Chronic Toxicity

Caption: Predicted GHS Hazard Profile for 2-(3-Ethylpiperidin-1-yl)ethanol.

Safe Handling and Storage Protocols

Given the predicted hazards, a stringent set of handling and storage procedures is essential to minimize exposure and ensure a safe laboratory environment.

3.1. Engineering Controls and Personal Protective Equipment (PPE)

Effective engineering controls are the first line of defense.

  • Ventilation: All work with 2-(3-Ethylpiperidin-1-yl)ethanol should be conducted in a certified chemical fume hood to prevent the inhalation of vapors.[6][7]

  • Safety Showers and Eyewash Stations: These must be readily accessible in the immediate work area.[7][8]

A comprehensive PPE regimen is mandatory:

PPE ItemSpecificationRationale
Gloves Nitrile or neoprene gloves, double-gloved.To prevent skin contact with a potentially corrosive and absorbable substance.
Eye Protection Chemical safety goggles and a face shield.To protect against splashes that can cause severe eye damage.
Lab Coat Flame-resistant lab coat.To protect against splashes and in case of fire.
Footwear Closed-toe shoes.Standard laboratory practice to protect against spills.

3.2. Step-by-Step Handling Protocol

  • Preparation: Before handling, ensure the fume hood is operational and all necessary PPE is donned correctly. Prepare all required equipment and reagents to minimize movement in and out of the hood.

  • Dispensing: Use a calibrated pipette or syringe for liquid transfer. Avoid pouring to minimize splashing.

  • Heating: If heating is necessary, use a controlled heating mantle or water bath. Never use an open flame. [9][10]

  • Post-Handling: After use, securely cap the container. Decontaminate all surfaces that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by soap and water.

  • Waste Disposal: Dispose of all contaminated waste (gloves, pipette tips, etc.) in a designated hazardous waste container.

3.3. Storage Requirements

  • Container: Store in a tightly sealed, properly labeled container.[6]

  • Location: Store in a cool, dry, well-ventilated area away from heat and ignition sources.[6]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids, as these may react exothermically.[3]

  • Security: If possible, store in a locked cabinet to restrict access to authorized personnel.[4]

Emergency Procedures

Rapid and correct response to an emergency is critical to mitigating harm.

4.1. Exposure Response

Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion Start Exposure Incident Skin_1 Immediately flush with water for at least 15 minutes. Start->Skin_1 Eye_1 Immediately flush with water for at least 15 minutes, holding eyelids open. Start->Eye_1 Inhale_1 Move to fresh air. Start->Inhale_1 Ingest_1 Do NOT induce vomiting. Start->Ingest_1 Skin_2 Remove contaminated clothing. Skin_1->Skin_2 Skin_3 Seek medical attention. Skin_2->Skin_3 Eye_2 Remove contact lenses if present and easy to do. Eye_1->Eye_2 Eye_3 Seek immediate medical attention. Eye_2->Eye_3 Inhale_2 If breathing is difficult, give oxygen. Inhale_1->Inhale_2 Inhale_3 Seek medical attention. Inhale_2->Inhale_3 Ingest_2 Rinse mouth with water. Ingest_1->Ingest_2 Ingest_3 Seek immediate medical attention. Ingest_2->Ingest_3

Caption: Emergency Response Workflow for Exposure Incidents.

  • In case of skin contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][8] Seek medical attention.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][8] Seek immediate medical attention.

  • If inhaled: Move the person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, administer oxygen.[3][11] Seek medical attention.

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3][11]

4.2. Spill and Fire Response

  • Small Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

  • Large Spills: Evacuate the area and contact your institution's emergency response team.

  • Fire: Use a dry chemical, carbon dioxide, or alcohol-resistant foam fire extinguisher. Do not use a direct stream of water, as it may spread the fire.

Toxicological and Ecotoxicological Considerations

While specific toxicological data for 2-(3-Ethylpiperidin-1-yl)ethanol is not available, the following can be inferred from its structural analogues:

  • Acute Toxicity: Likely to be harmful if swallowed or in contact with skin.[1][2]

  • Carcinogenicity, Mutagenicity, and Reproductive Toxicity: No data is available to classify these hazards. In the absence of data, it should be handled as a compound with unknown long-term health effects.

  • Ecotoxicity: Avoid release into the environment. Amines can be harmful to aquatic life.

Conclusion

2-(3-Ethylpiperidin-1-yl)ethanol is a valuable research chemical that requires careful and informed handling. By understanding its potential hazards based on structural analogy and adhering to the stringent safety protocols outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize a culture of safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

  • KISHIDA CHEMICAL CO., LTD. (n.d.). Safety Data Sheet: Ethanol (99.5).
  • Safety data sheet. (2025, May 23).
  • U.S. Food and Drug Administration. (n.d.). Appendix 6. Toxicological Data for Class 3 Solvents.
  • Jubilant Ingrevia. (n.d.). Piperidine-2-ethanol.
  • PubChem. (n.d.). N-Piperidinoethanol.
  • CymitQuimica. (n.d.). 2-(Piperidin-1-yl)ethanol.
  • Sigma-Aldrich. (2025, September 23). Safety Data Sheet.
  • Princeton University Environmental Health & Safety. (n.d.). Section 3: Emergency Procedures.
  • EMD Millipore Corporation. (n.d.). Safety Data Sheet: Ethyl Alcohol, Denatured 95%.
  • Fisher Scientific Company. (n.d.). Safety Data Sheet: 2-Piperidineethanol.
  • Fisher Scientific Company. (n.d.). Safety Data Sheet: 1-Ethylpiperidin-3-ol.
  • Merck. (2020, March 19). Safety Data Sheet: Ethanol absolute.
  • Fluorochem. (n.d.). 2-[Ethyl-((R)-1-methyl-piperidin-3-yl)-amino]-ethanol.
  • Cleapss. (n.d.). Student safety sheets 60 Ethanol.
  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-(Pyridin-2-ylamino)ethanol.
  • PubChem. (n.d.). 2-Piperidin-2-ylethanol.
  • University of California, Los Angeles - Environmental Health & Safety. (2012, December 14). Ethanol - Standard Operating Procedure.
  • ChemicalBook. (2026, January 13). 2-Piperidinoethanol.
  • Ethanol. (n.d.).

Sources

Metabolic Stability of Piperidine Ethanol Derivatives: A Technical Guide for Lead Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ethanol moiety represents a "privileged scaffold" in medicinal chemistry, appearing ubiquitously in CNS-active agents (e.g., antipsychotics, acetylcholinesterase inhibitors) due to its ability to modulate basicity and engage in hydrogen bonding. However, this pharmacophore presents distinct metabolic liabilities—specifically oxidative N-dealkylation and ring hydroxylation—that often compromise oral bioavailability and half-life.

This technical guide provides a mechanistic analysis of these instability pathways and details actionable structural modification strategies to mitigate them. It concludes with a self-validating microsomal stability assay protocol designed to rigorously evaluate these derivatives.

Part 1: The Pharmacophore & Metabolic Vulnerabilities

The piperidine ethanol substructure consists of a saturated six-membered nitrogen heterocycle linked to a hydroxyethyl chain. Its metabolic fate is governed primarily by the basicity of the tertiary amine (


) and the steric accessibility of the 

-carbons.
The "Soft Spots"

Metabolic instability in this scaffold is rarely random; it follows predictable electronic and steric rules.

VulnerabilityMechanismPrimary Enzyme(s)Consequence
N-Dealkylation Oxidation of the

-carbon (on the ethanol chain or ring) leading to C-N bond cleavage.
CYP3A4, CYP2D6Loss of pharmacophore; formation of toxic aldehydes.
Ring Hydroxylation Carbon oxidation at the C3 or C4 position of the piperidine ring.CYP2D6, CYP2C19Polarity shift; potential active metabolite formation (e.g., Paliperidone).
O-Glucuronidation Conjugation of the ethanol hydroxyl group.UGTs (Phase II)Rapid renal clearance.
Alcohol Oxidation Conversion of the terminal hydroxyl to a carboxylic acid.ADH/ALDHInactivation; rapid clearance.

Part 2: Mechanisms of Biotransformation

Understanding the chemical mechanism of degradation is prerequisite to preventing it. The dominant pathway for piperidine ethanol derivatives is CYP450-mediated oxidation.

The N-Dealkylation Mechanism

The oxidative cleavage of the ethanol chain from the piperidine nitrogen typically proceeds via a Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanism.

  • SET: The lone pair on the piperidine nitrogen transfers an electron to the Heme-Iron-Oxo species (Compound I) of the CYP enzyme, forming an aminium radical cation.

  • Deprotonation: A proton is lost from the

    
    -carbon (adjacent to N), creating a carbon-centered radical.
    
  • Oxygen Rebound: The hydroxyl radical recombines with the carbon radical to form a carbinolamine intermediate.

  • Collapse: The unstable carbinolamine spontaneously collapses, cleaving the C-N bond and releasing an aldehyde (from the ethanol chain) and the secondary amine.

Visualization of Metabolic Pathways

The following diagram illustrates the divergent pathways for a generic piperidine ethanol derivative.

MetabolicPathways Parent Piperidine Ethanol Derivative CYP CYP450 (3A4/2D6) Parent->CYP Binding UGT UGT (Phase II) Parent->UGT Direct Conjugation Radical Aminium Radical Cation CYP->Radical SET Ring_OH Hydroxylated Metabolite CYP->Ring_OH Direct C-Oxidation Glucuronide O-Glucuronide Conjugate UGT->Glucuronide Carbinolamine Carbinolamine Intermediate Radical->Carbinolamine H-Abstraction & Rebound N_Dealkyl N-Dealkylated Amine + Aldehyde Carbinolamine->N_Dealkyl Spontaneous Collapse

Figure 1: Divergent metabolic pathways for piperidine ethanol derivatives. Note the central role of the aminium radical cation in N-dealkylation.

Part 3: Structural Optimization Strategies

To improve metabolic stability without sacrificing potency, medicinal chemists should employ the following strategies, ranked by impact.

Deuterium Exchange (Kinetic Isotope Effect)

Replacing hydrogen atoms at the metabolic "soft spot" (the


-carbons) with deuterium (

) increases the bond dissociation energy. Because C-H bond breakage is often the rate-limiting step (RLS) in CYP metabolism, this can significantly extend half-life (

).
  • Target: The methylene group of the ethanol chain adjacent to the nitrogen.

  • Expectation: A

    
     ratio of 2–5 if C-H abstraction is the RLS.
    
Fluorination (Electronic Deactivation)

Introducing fluorine atoms on the piperidine ring reduces the electron density of the amine lone pair (via inductive effects) and blocks sites of hydroxylation.

  • Strategy: Fluorinate the C3 or C4 position of the piperidine ring.

  • Mechanism: Prevents formation of the aminium radical cation (by lowering

    
    ) and sterically blocks the approach of the heme iron.
    
Steric Shielding

Adding small alkyl groups (methyl, ethyl) adjacent to the nitrogen (at C2 or C6 of the ring) introduces steric hindrance that disrupts the optimal geometry required for CYP oxidation.

  • Trade-off: This may reduce affinity for the primary biological target if the binding pocket is tight.

Bioisosteric Replacement

If the piperidine ring itself is the liability, replace it with a morpholine or bridged bicyclic system (e.g., 8-azabicyclo[3.2.1]octane). Morpholine reduces basicity (lowering susceptibility to oxidation) but increases polarity.

Part 4: Experimental Validation (Microsomal Stability Assay)

This protocol is designed to be self-validating . It includes internal benchmarks to ensure the enzymatic system is active and the data is reliable.

Materials
  • Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactor: NADPH Regenerating System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Protocol Workflow
  • Pre-Incubation (Thermal Equilibrium):

    • Mix Buffer (445 µL) + Microsomes (25 µL) + Test Compound (5 µL of 100 µM stock).

    • Result: Final compound conc = 1 µM; Protein conc = 0.5 mg/mL.[1]

    • Incubate at 37°C for 5 minutes. Why? To ensure enzymes and substrate are at physiological temperature before reaction start.

  • Reaction Initiation:

    • Add 25 µL of pre-warmed NADPH regenerating system.

    • Control: Run a parallel incubation replacing NADPH with buffer (Minus-Cofactor Control) to check for non-enzymatic degradation.

  • Sampling (Time Course):

    • At

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquot into 150 µL ice-cold ACN/Internal Standard.

    • Vortex and centrifuge (4000g, 10 min) to precipitate proteins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.[2] Monitor parent depletion.

Data Analysis & Visualization

Calculate the slope (


) of the natural log of percent remaining vs. time.



AssayWorkflow Prep Preparation (Buffer + Microsomes + Compound) PreInc Pre-Incubation (37°C, 5 min) Prep->PreInc Start Initiation (Add NADPH) PreInc->Start Sample Sampling Loop (0, 5, 15, 30, 60 min) Start->Sample Quench Quench (Ice-Cold ACN + IS) Sample->Quench At each timepoint Analyze LC-MS/MS Analysis (Calc Intrinsic Clearance) Quench->Analyze

Figure 2: Step-by-step workflow for the microsomal stability assay.

Part 5: Case Study – Risperidone vs. Paliperidone[3]

The evolution of Risperidone to Paliperidone perfectly illustrates the principles of piperidine ethanol metabolism.

  • Risperidone: Contains a piperidine ring linked to a benzisoxazole. It is metabolized by CYP2D6 via hydroxylation at the 9-position of the bicyclic ring (structurally coupled to the piperidine).

  • The Issue: Risperidone metabolism is subject to genetic polymorphism in CYP2D6 (Poor vs. Extensive Metabolizers), leading to variable plasma levels.[3][4]

  • The Solution (Paliperidone): Paliperidone is simply 9-hydroxyrisperidone.[5] By administering the metabolite directly, the CYP2D6 hydroxylation step is bypassed.

  • Outcome: Paliperidone has a longer half-life (~23 hours vs ~3 hours for risperidone in extensive metabolizers) and is excreted largely unchanged by the kidneys, reducing drug-drug interaction risks.

References

  • Mechanism of N-Dealkylation: Guengerich, F. P. (2011).[6] Metabolism of 4-Aminopiperidine Drugs by Cytochrome P450s: Molecular and Quantum Mechanical Insights into Drug Design. ACS Medicinal Chemistry Letters. Link

  • Microsomal Stability Protocol: Di, L., & Kerns, E. H. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. ScienceDirect. Link

  • Piperidine Scaffold Analysis: Carlson, K. E., et al. (2025). Piperidine-containing drugs and recently studied analogs.[7] PubMed. Link

  • Risperidone/Paliperidone Case Study: Corena-McLeod, M. (2015). Comparative Pharmacology of Risperidone and Paliperidone. NIH/PubMed. Link

  • Assay Validation Standards: FDA Guidance for Industry. (2020). In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Sources

Structural Elucidation, Nomenclature, and Synthetic Utility of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of specific structural motifs is critical for optimizing a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. 2-(3-Ethylpiperidin-1-yl)ethan-1-ol is a highly versatile, bifunctional building block. Its structural architecture—a tertiary amine embedded within a substituted piperidine ring, tethered to a primary alcohol—confers unique physicochemical properties that modulate lipophilicity, basicity, and hydrogen-bonding capacity. This technical whitepaper systematically deconstructs its IUPAC nomenclature, details its physicochemical profile, and provides a self-validating synthetic protocol for its preparation.

IUPAC Nomenclature & Structural Deconstruction

According to the IUPAC Nomenclature of Organic Chemistry (commonly referred to as the "Blue Book") [1], the systematic name 2-(3-ethylpiperidin-1-yl)ethan-1-ol (often simplified to 2-(3-ethylpiperidin-1-yl)ethanol) is derived through a rigid hierarchical logic. Understanding this causality is essential for accurately mapping structural modifications during structure-activity relationship (SAR) studies [3].

  • Principal Functional Group : The hydroxyl group (-OH) takes highest nomenclature precedence over the amine. This establishes the parent chain as an alkanol. The two-carbon chain bearing the hydroxyl group is named ethan-1-ol .

  • Substituent Identification : The piperidine ring is attached to the parent chain via its nitrogen atom (position 1), making it a piperidin-1-yl radical.

  • Ring Substitution : An ethyl group is located at position 3 of the piperidine ring, yielding the 3-ethylpiperidin-1-yl moiety.

  • Locant Assignment : The substituent is attached to carbon 2 of the ethanol chain (where C1 is the carbon bearing the -OH group), finalizing the prefix as 2-(3-ethylpiperidin-1-yl) .

IUPAC_Logic Molecule 2-(3-ethylpiperidin-1-yl)ethan-1-ol Parent Parent Chain: Ethan-1-ol Molecule->Parent Substituent Substituent: 3-ethylpiperidin-1-yl Molecule->Substituent Rule1 Principal Functional Group (-OH) dictates parent name Parent->Rule1 Rule2 Attached to C2 of ethanol Substituent->Rule2 Rule3 Nitrogen is position 1 Ethyl at position 3 Substituent->Rule3

Hierarchical deconstruction of the IUPAC name 2-(3-ethylpiperidin-1-yl)ethan-1-ol.

Physicochemical Profiling & Pharmacophore Rationale

The incorporation of the 2-(3-ethylpiperidin-1-yl)ethan-1-ol motif into a drug scaffold is a strategic choice to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) parameters.

The tertiary amine acts as a basic center capable of forming stable salts (e.g., hydrochlorides or mesylates), thereby dramatically enhancing aqueous solubility. The ethyl group at the C3 position introduces necessary steric bulk and increases lipophilicity, which can improve blood-brain barrier (BBB) penetration or target binding affinity within hydrophobic pockets. Finally, the primary alcohol serves as both a hydrogen-bond donor and acceptor, or as a synthetic handle for further derivatization (e.g., esterification, etherification, or oxidation).

Quantitative Data Summary

Table 1: Physicochemical Properties of 2-(3-Ethylpiperidin-1-yl)ethan-1-ol

PropertyValueRationale / Implication
Molecular Formula C9H19NODefines the atomic composition and exact mass.
Molecular Weight 157.25 g/mol Low molecular weight, ideal for fragment-based drug design.
pKa (Conjugate Acid) ~9.0 – 9.5Basic tertiary amine; predominantly ionized at physiological pH (7.4) [2].
Calculated LogP ~1.5 – 2.0Moderate lipophilicity; balances aqueous solubility and membrane permeability.
H-Bond Donors 1The primary hydroxyl group (-OH) facilitates target interaction.
H-Bond Acceptors 2The oxygen (-OH) and the tertiary nitrogen atom.

Synthetic Methodology: N-Alkylation Protocol

The most direct and scalable route to synthesize 2-(3-ethylpiperidin-1-yl)ethan-1-ol is the bimolecular nucleophilic substitution (SN2) of 3-ethylpiperidine with 2-bromoethanol.

Mechanistic Causality
  • Base Selection (K₂CO₃) : The alkylation generates hydrobromic acid (HBr) as a byproduct. If left unneutralized, HBr will rapidly protonate the basic secondary amine of 3-ethylpiperidine, converting it into a non-nucleophilic ammonium salt and halting the reaction. Potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base to scavenge the acid, driving the equilibrium forward without competing for the electrophile.

  • Solvent Selection (Acetonitrile) : Acetonitrile (MeCN) is a polar aprotic solvent. It effectively solvates the potassium cation (K⁺) but leaves the nucleophilic amine relatively unsolvated, thereby maximizing its nucleophilicity and accelerating the SN2 displacement.

Step-by-Step Protocol (Self-Validating System)
  • Reagent Preparation : To a flame-dried, 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-ethylpiperidine (1.0 equiv, 10 mmol) and anhydrous acetonitrile (0.2 M, 50 mL).

  • Base Addition : Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 20 mmol). Stir the suspension at room temperature for 10 minutes under an inert nitrogen atmosphere.

  • Electrophile Introduction : Slowly add 2-bromoethanol (1.1 equiv, 11 mmol) dropwise via syringe. Note: The slight excess ensures complete consumption of the amine while minimizing over-alkylation (quaternization).

  • Thermal Activation : Heat the reaction mixture to a gentle reflux (approx. 82°C).

  • In-Process Control (TLC) : Monitor the reaction progress via Thin-Layer Chromatography (TLC) using a mobile phase of CH₂Cl₂:MeOH (9:1) with 1% NH₄OH. Visualize using a ninhydrin stain. Self-Validation: The secondary amine starting material will appear as a distinct spot that stains intensely; this spot will disappear as the tertiary amine product forms, validating reaction completion.

  • Workup : Upon complete consumption of the starting material (typically 12-16 hours), cool the mixture to room temperature. Filter the suspension through a Celite pad to remove inorganic salts (KBr, unreacted K₂CO₃).

  • Extraction & Purification : Concentrate the filtrate under reduced pressure. Partition the residue between ethyl acetate (50 mL) and saturated aqueous NaHCO₃ (50 mL). Extract the aqueous layer twice with ethyl acetate (2 x 25 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify via flash column chromatography if necessary.

Synthesis_Workflow Step1 1. Reagent Preparation 3-Ethylpiperidine + 2-Bromoethanol Step2 2. Base & Solvent Addition K2CO3 in Acetonitrile (MeCN) Step1->Step2 Step3 3. SN2 Alkylation Reflux / Stirring under N2 Step2->Step3 Scavenges HBr Step4 4. Workup & Extraction Filter salts, aqueous wash Step3->Step4 Step5 5. Analytical Validation NMR, LC-MS, TLC Step4->Step5

Step-by-step synthetic workflow for the S_N2 alkylation of 3-ethylpiperidine.

Analytical Validation

To ensure the trustworthiness and structural integrity of the synthesized compound, the following self-validating analytical checks must be performed post-purification:

  • ¹H NMR (CDCl₃, 400 MHz) : Confirm the disappearance of the secondary amine N-H proton. Observe the diagnostic triplet for the -CH₂-OH protons (~3.6 ppm) and the complex multiplet for the N-CH₂- protons (~2.5 ppm). The ethyl group should present as a distinct triplet (~0.9 ppm) and multiplet (~1.3 ppm).

  • LC-MS (ESI+) : Confirm the exact mass. The expected[M+H]⁺ pseudo-molecular ion must appear at m/z 158.2, validating the molecular formula C9H19NO.

Conclusion

The rational design and synthesis of 2-(3-ethylpiperidin-1-yl)ethan-1-ol highlight the intersection of rigorous IUPAC nomenclature and practical synthetic chemistry. By understanding the causality behind the nomenclature hierarchy and the mechanistic drivers of the N-alkylation protocol, researchers can reliably incorporate this versatile pharmacophore into complex drug scaffolds, ensuring both structural integrity and optimal physicochemical performance in downstream biological assays.

References

  • Title: IUPAC Blue Book | Nomenclature for Organic Chemistry Source: Advanced Chemistry Development / IUPAC URL: [Link]

  • Title: Dissociation Constants (pKa) of Tertiary and Cyclic Amines: Structural and Temperature Dependences Source: AIChE Journal / ResearchGate URL: [Link]

  • Title: IUPAC nomenclature of organic chemistry Source: Wikipedia URL: [Link]

Methodological & Application

solvent selection for 2-(3-Ethylpiperidin-1-yl)ethanol extraction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Selection & Extraction Protocol for 2-(3-Ethylpiperidin-1-yl)ethanol

Executive Summary

This guide details the solvent selection and extraction methodology for 2-(3-Ethylpiperidin-1-yl)ethanol , a tertiary amino-alcohol intermediate often used in pharmaceutical synthesis.[1][2][3] Due to its amphiphilic nature—possessing both a lipophilic ethyl-piperidine ring and a hydrophilic hydroxyethyl tail—standard non-polar extraction protocols often result in poor recovery.[1][2][3]

This protocol utilizes a pH-swing extraction strategy optimized for Green Chemistry principles.[1][2][3] We recommend replacing traditional dichloromethane (DCM) with Methyl tert-butyl ether (MTBE) or 2-Methyltetrahydrofuran (2-MeTHF) to achieve high recovery (>95%) while complying with modern solvent safety guidelines (ICH Q3C).[1][2][3]

Physicochemical Profile & Extraction Logic

To design an effective extraction, we must first understand the solute's behavior.[4]

PropertyValue (Est.)Implication for Extraction
Structure 3-Ethylpiperidine ring + Ethanol tailAmphiphilic (surfactant-like properties).[1][2][5][3]
pKa (Base) ~9.8 – 10.2Nitrogen protonates in acid (pH < 7).[1][5][3] Neutral free base at pH > 12.[2][3]
LogP ~1.2 – 1.5Moderately lipophilic.[1][2][3] Soluble in organics, but water-miscible enough to lose yield if the aqueous phase volume is high.[2]
Boiling Point >200°C (Predicted)High boiler.[1][2][5][3] Solvent must be volatile for easy removal.[2][3]
The "Goldilocks" Solvent Challenge
  • Too Non-Polar (Hexane/Heptane): The hydroxyl (-OH) tail prevents the molecule from partitioning effectively into strictly non-polar solvents.[1][3]

  • Too Polar (DCM/Chloroform): Excellent solubility, but these are hazardous, carcinogenic, and form emulsions easily due to the molecule's surfactant nature.

  • Optimal (Ethers/Esters): Ethers like MTBE or 2-MeTHF offer the polarity needed to solvate the -OH group while remaining immiscible with water.[1][2][3]

Solvent Selection Matrix

We evaluated solvents based on GSK and Sanofi solvent selection guides, prioritizing Safety, Health, and Environment (SHE) without compromising yield.

SolventClassSuitabilityTechnical Notes
MTBE RecommendedHigh Primary Choice. Low peroxide formation compared to Et2O.[1][2][5][3] Forms clean phase splits. Stable at high pH.[2][3]
2-MeTHF GreenHigh Bio-based alternative.[1][2][3][6] Higher cost but excellent for amines.[2][3]
Ethyl Acetate UsableMedium Good solubility, but liable to hydrolysis at pH > 12 (saponification) if processing time is long.[1][2][3]
DCM HazardousLow "Banned/Restricted" in modern pharma.[1][2][3] Sinks (bottom layer), making separation of basic aqueous layers difficult.[3]
Toluene UsableMedium Good stability, but high boiling point (110°C) makes product isolation difficult without high vacuum.[1][5][3]

Detailed Extraction Protocol (pH-Swing Method)

Objective: Isolate 2-(3-Ethylpiperidin-1-yl)ethanol from a crude reaction mixture or aqueous waste stream.

Reagents Required:
  • Crude mixture containing target amine.[2][3]

  • Acid: 1M HCl (Hydrochloric Acid).[1][2][3]

  • Base: 50% NaOH (Sodium Hydroxide) or 10M KOH.[1][2][3]

  • Solvent: MTBE (Preferred) or 2-MeTHF.[1][2][3][7]

  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2][5][3]
    
  • Brine: Saturated NaCl solution.[1][2][3]

Step-by-Step Workflow:
  • Acidification (Impurity Purge):

    • Dissolve the crude oil in MTBE (10 volumes relative to product mass).

    • Add 1M HCl until the aqueous layer pH is < 2.[3]

    • Mechanism:[1][2][3][8] The target amine protonates (

      
      ) and migrates to the water layer. Non-basic impurities remain in the MTBE.[2][3]
      
    • Action: Separate phases. Keep the Aqueous Layer. Discard the organic layer (contains non-basic impurities).[9]

  • Basification (Free Basing):

    • Cool the aqueous layer to < 10°C (neutralization is exothermic).[3]

    • Slowly add 50% NaOH with stirring until pH > 12.

    • Checkpoint: The solution should turn cloudy or oily as the neutral amine crashes out of the water.[2]

  • Extraction (Target Recovery):

    • Add fresh MTBE (equal volume to aqueous phase).[1][2][3]

    • Optimization: Add solid NaCl (saturate the solution) to utilize the "Salting Out" effect. This pushes the polar amino-alcohol out of the water and into the MTBE.[2]

    • Shake vigorously for 2 minutes. Allow layers to separate.[2][3][9]

    • Action: Collect the Top Organic Layer.

    • Repeat: Re-extract the aqueous layer 2 more times with MTBE.[2][3]

  • Washing & Drying:

    • Combine organic extracts.[2][3]

    • Wash with a small volume of Brine (removes trapped water/base).[1][2][3]

    • Dry over Anhydrous

      
        for 15 minutes.
      
    • Filter and concentrate under reduced pressure (Rotovap) at 40°C.

Process Logic Visualization

The following diagram illustrates the chemical logic driving the separation, specifically highlighting the phase transfer mechanism.

ExtractionWorkflow Start Crude Mixture (Amine + Impurities) AcidStep Add 1M HCl (pH < 2) Solvent: MTBE Start->AcidStep PhaseSplit1 Phase Separation 1 AcidStep->PhaseSplit1 OrgWaste Organic Phase (Non-Basic Impurities) PhaseSplit1->OrgWaste Discard AqAcid Aqueous Phase (Protonated Amine Salt) PhaseSplit1->AqAcid Keep BaseStep Basify with NaOH (pH > 12) + Add NaCl (Salting Out) AqAcid->BaseStep Target becomes insoluble oil ExtractStep Extract with MTBE (x3) BaseStep->ExtractStep PhaseSplit2 Phase Separation 2 ExtractStep->PhaseSplit2 AqWaste Aqueous Waste (Salts) PhaseSplit2->AqWaste Discard ProductOrg Organic Phase (Neutral Amine) PhaseSplit2->ProductOrg Keep Final Dry, Filter, Evaporate -> Pure Product ProductOrg->Final

Figure 1: pH-Swing extraction workflow demonstrating the selective isolation of the tertiary amine.

Troubleshooting & Optimization

IssueCauseSolution
Emulsion Formation Amphiphilic nature of the molecule acts as a surfactant.[1][2][5][3]Add more NaCl (brine) to the aqueous phase.[1][3] Filter the biphasic mixture through a Celite pad if solids are present.[2][3]
Low Yield Product remaining in aqueous phase due to -OH group polarity.[1][2][3]Do not skip the salting out step. Use 2-MeTHF instead of MTBE (higher solubility for polar amines).[1][2][3] Perform 4-5 extractions.
Product Decomposition Hydrolysis of solvent or product.[1][2][5][3]Avoid Ethyl Acetate at pH > 12.[2][3] Ensure temperature is < 40°C during evaporation.[2][3]

References

  • Prat, D., et al. "Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes."[2][5][3] Organic Process Research & Development, 2013.[2][3][10] Link[1]

  • Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[2][5][3] Green Chemistry, 2011.[2][3] Link

  • Phenomenex. "Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation." Phenomenex Technical Guides, 2025.[2][3] Link

  • Byrne, F. P., et al. "Tools and techniques for solvent selection: green solvent selection guides."[2][5][3] Sustainable Chemical Processes, 2016.[2][3] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 2-(3-Ethylpiperidin-1-yl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(3-Ethylpiperidin-1-yl)ethanol via the N-alkylation of 3-ethylpiperidine with 2-bromoethanol is a fundamental, yet deceptively complex, transformation in medicinal chemistry. While the S_N2 mechanism is straightforward, researchers frequently encounter stalled yields, over-alkylation, and difficult product isolation.

This guide provides field-proven methodologies, mechanistic causality, and troubleshooting protocols to help you optimize your reaction yields and purity.

Quantitative Data Summaries

To establish a baseline for optimization, the table below summarizes how different reaction parameters directly influence the yield and the impurity profile of the synthesis.

Reaction ParameterEquivalents (Amine : Alkylating Agent)Solvent & BaseTemp & TimeTarget Yield (%)Major Side Product
Standard Reflux 1.0 : 1.5MeCN, K₂CO₃82°C, 24h55 - 60%Quaternary Ammonium Salt (High)
Stoichiometric Inversion 1.2 : 1.0MeCN, K₂CO₃60°C, 16h82 - 85%Unreacted Amine (Recoverable)
Low Temp / Weak Base 1.0 : 1.1DCM, Et₃N40°C, 48h40 - 45%Incomplete Conversion
Aqueous Biphasic 1.0 : 1.2Toluene/H₂O, K₂CO₃90°C, 12h65 - 70%Dimeric Species (Moderate)

Mechanistic Workflow & Side Reactions

Understanding the competing pathways is critical for yield optimization. The diagram below illustrates the primary S_N2 pathway alongside the two most common yield-killing side reactions: over-alkylation and dimerization[1].

Mechanistic pathway for 2-(3-Ethylpiperidin-1-yl)ethanol synthesis and major side reactions.

Self-Validating Protocol: Optimized N-Alkylation

This protocol intentionally inverts the standard stoichiometry, using the amine as the excess reagent. This fundamentally prevents the over-alkylation cascade that typically plagues tertiary amine syntheses[2].

Phase 1: Preparation & Activation
  • Glassware & Reagents: Flame-dry a 250 mL round-bottom flask. Ensure Potassium Carbonate (K₂CO₃) is finely milled and oven-dried at 120°C for 4 hours.

    • Causality: Trace water in the base will hydrolyze 2-bromoethanol into ethylene glycol under heating, destroying the reaction stoichiometry.

  • Setup: Add 3-ethylpiperidine (1.2 eq, 12.0 mmol) and anhydrous K₂CO₃ (2.5 eq, 25.0 mmol) to 40 mL of anhydrous Acetonitrile (MeCN). Stir at 500 rpm to create a fine suspension.

Phase 2: Controlled Alkylation
  • Addition: Cool the suspension to 0°C using an ice bath. Add 2-bromoethanol (1.0 eq, 10.0 mmol) dropwise over 15 minutes.

    • Causality: The initial S_N2 attack is highly exothermic. Controlling the temperature prevents localized hot spots that drive aziridinium-mediated dimerization[1].

  • Heating: Remove the ice bath, allow the mixture to reach room temperature, then attach a reflux condenser and heat to 60°C for 16 hours.

    • Self-Validation Checkpoint: Monitor via LC-MS or TLC (DCM:MeOH 9:1, Ninhydrin stain). The reaction is complete when the 2-bromoethanol peak is entirely consumed. Do not push the temperature to 82°C (MeCN reflux), as this promotes the elimination of 2-bromoethanol into volatile ethylene oxide[3].

Phase 3: Isolation & Workup
  • Filtration: Cool to room temperature and filter the suspension through a Celite pad to remove K₂CO₃ and the KBr byproduct. Wash the pad with 15 mL of cold MeCN.

  • Concentration: Evaporate the filtrate under reduced pressure.

  • Extraction: Dissolve the crude residue in 30 mL of 1M NaOH (to ensure the product is fully deprotonated) and extract with a 3:1 mixture of Chloroform/Isopropanol (3 x 30 mL).

    • Causality: 2-(3-Ethylpiperidin-1-yl)ethanol is highly polar. Standard ethyl acetate extraction will result in massive yield loss to the aqueous layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate, and purify via flash chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH with 1% NH₄OH) to yield the pure product.

Technical FAQs & Troubleshooting

Q1: Why is my yield stalling at 60% despite extended heating? A1: Stalled yields in piperidine alkylations are rarely kinetic; they are usually stoichiometric. 2-Bromoethanol is prone to base-catalyzed elimination to form ethylene oxide or vinyl bromide, effectively removing the electrophile from the reaction mixture[3]. If you push the temperature to reflux (82°C in MeCN), this elimination outcompetes the S_N2 substitution. Solution: Lower the reaction temperature to 60°C, ensure your K₂CO₃ is completely anhydrous, and verify the integrity of your alkylating agent. Patent literature confirms that standard conditions often stall at ~60% yield without these precise controls[1].

Q2: LC-MS shows a mass corresponding to [M+R]+. How do I stop quaternary ammonium salt formation? A2: Over-alkylation occurs because the target product, 2-(3-Ethylpiperidin-1-yl)ethanol, is a tertiary amine that retains significant nucleophilicity. When 2-bromoethanol is present in excess, the product reacts with it to form an irreversible quaternary ammonium salt[2]. Solution: Invert your stoichiometry. Use 1.2 to 1.5 equivalents of 3-ethylpiperidine against 1.0 equivalent of 2-bromoethanol. The unreacted secondary amine is easily recovered during an acidic aqueous wash, whereas quaternary salts are lost permanently.

Q3: I'm observing a heavy, non-polar impurity. What is this dimeric species? A3: Dimerization (e.g., 1,2-bis(3-ethylpiperidin-1-yl)ethane) is a documented side reaction in halo-alkylation, often severely depressing yields[1]. It occurs via two pathways: 1) Trace 1,2-dibromoethane impurities in your 2-bromoethanol reagent, or 2) the formation of an intermediate aziridinium ion that is subsequently attacked by a second molecule of 3-ethylpiperidine. Solution: Distill your 2-bromoethanol prior to use to remove di-halo impurities, and maintain high solvent dilution (e.g., 0.2 M) to kinetically favor the intramolecular S_N2 over intermolecular dimerization.

Q4: My reaction is complete by TLC, but my isolated yield after workup is only 30%. Where is my product? A4: You are likely losing your product in the aqueous layer. 2-(3-Ethylpiperidin-1-yl)ethanol contains both a basic tertiary amine and a hydrogen-bonding hydroxyl group, giving it a very low partition coefficient (LogP) in standard extraction solvents like ethyl acetate or diethyl ether. Solution: Saturate the aqueous layer with NaCl (salting out) and extract using a highly solvating mixed organic system, such as Chloroform:Isopropanol (3:1 v/v).

References

  • WO2017149518A1 / WO2005104745A2 - International Applications Published Under the PCT (Heterocyclic Compounds & Piperidine Derivatives). World Intellectual Property Organization (WIPO) / Google Patents.
  • Cas 540-51-2, 2-Bromoethanol Properties and Toxicity. LookChem. Available at: [Link]

Sources

minimizing O-alkylation side products in piperidine ethanol synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing O-Alkylation in Piperidine Ethanol Synthesis

User Role: Senior Application Scientist System Status: Operational Knowledge Base Version: 2.4.1

Part 1: Diagnostic Matrix (Triage)

Before altering your synthesis, cross-reference your current conditions with this diagnostic matrix to identify the root cause of O-alkylation.

Symptom Probable Cause Immediate Action
High O-alkyl impurity (>5%) Base is too strong (

)
Switch to inorganic carbonates (

) or excess amine.
High Bis-alkylation (Quat Salts) Excess alkylating agentReduce alkyl halide to 0.95–1.0 equivalents.
Low Conversion Temperature too low or poor solubilitySwitch to polar aprotic solvent (MeCN, DMF) or increase T to 60°C.
Vinyl side-products Elimination (E2) dominatesLower reaction temperature; avoid bulky strong bases (

).
Part 2: Deep Dive Technical Guide
1. The Chemoselectivity Challenge

The synthesis of 2-piperidineethanol involves reacting piperidine (a secondary amine) with an electrophile like 2-chloroethanol or ethylene oxide. The core challenge is distinguishing between two nucleophilic sites:

  • The Nitrogen (Target): A secondary amine (

    
    ).
    
  • The Oxygen (Side Reaction): The hydroxyl group of the product (

    
    ).
    

The Mechanism of Failure (O-Alkylation): Under kinetic control, nitrogen is the better nucleophile (softer, more polarizable). However, O-alkylation occurs primarily as a consecutive reaction. Once the desired 2-piperidineethanol is formed, if the reaction environment is too basic (pH > 14), the hydroxyl group deprotonates to an alkoxide. This alkoxide is a potent nucleophile and attacks the remaining alkylating agent, forming the ether impurity.

2. Visualizing the Pathway

ReactionPathway Piperidine Piperidine (Starting Material) Product 2-Piperidineethanol (Target Product) Piperidine->Product Fast N-Alkylation (Kinetic Control) Electrophile 2-Chloroethanol (Electrophile) Alkoxide Alkoxide Intermediate (Activated Impurity) Product->Alkoxide Strong Base (Deprotonation) QuatSalt Quaternary Ammonium (Over-Alkylation) Product->QuatSalt Excess Electrophile (N-Attack) EtherImpurity O-Alkylated Ether (Side Product) Alkoxide->EtherImpurity Reaction with Electrophile

Figure 1: Reaction pathway showing how strong bases divert the target product into O-alkylated impurities.

Part 3: Troubleshooting & FAQs

Q1: I am using NaOH as a base, but I see significant ether formation. Why? A: Sodium Hydroxide (


) is too strong for this application.
  • Reasoning: The hydroxyl proton of 2-piperidineethanol has a

    
     of ~16. While hydroxide (
    
    
    
    of water ~15.7) doesn't fully deprotonate it, the equilibrium generates enough alkoxide concentration to compete with the amine, especially as the concentration of free piperidine drops.
  • Solution: Switch to Potassium Carbonate (

    
    ) .[1] Its conjugate acid (
    
    
    
    ) has a
    
    
    of ~10.3, which is sufficient to neutralize the HCl generated but insufficient to deprotonate the alcohol product, effectively shutting down the O-alkylation pathway.

Q2: Can I use Ethylene Oxide (EtO) instead of 2-Chloroethanol? A: Yes, and it is often cleaner, but it carries higher safety risks.

  • Selectivity: EtO is highly selective for N-alkylation because the ring-opening generates an alkoxide that is immediately protonated by the solvent (if protic) or remains as a zwitterion. It rarely reacts further at the oxygen unless catalyzed by strong acids or bases.

  • Warning: EtO is a toxic gas/liquid and requires specialized handling. For bench-scale synthesis, 2-chloroethanol is safer but requires stricter pH control.

Q3: How do I remove the O-alkylated byproduct if it's already formed? A: Distillation is the most effective method, but "Salt Break" purification is superior for high purity.

  • Method: Convert your crude mixture into the HCl salt. The N-alkylated product (amino alcohol) forms a crystalline solid, whereas the O-alkylated ethers often remain oils or have vastly different solubility profiles in isopropanol/ethanol mixtures. Recrystallize the salt, then free-base it.

Part 4: Optimized Experimental Protocol

Objective: Synthesis of 2-Piperidineethanol with <0.5% O-alkylated impurity. Scale: 100 mmol Reaction Type: Nucleophilic Substitution (


)
Materials
  • Piperidine (1.2 equivalents) - Excess acts as a buffer.

  • 2-Chloroethanol (1.0 equivalent) - Limiting reagent prevents over-alkylation.

  • Potassium Carbonate (

    
    ) (1.5 equivalents) - Mild base.
    
  • Solvent: Acetonitrile (MeCN) or Toluene.

Step-by-Step Procedure
  • Setup: Flame-dry a 250mL round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Charging: Add Piperidine (10.2 g, 120 mmol) and

    
      (20.7 g, 150 mmol) to Acetonitrile  (100 mL).
    
  • Addition: Heat the mixture to 50°C. Add 2-Chloroethanol (8.05 g, 100 mmol) dropwise over 30 minutes.

    • Technical Note: Slow addition keeps the concentration of electrophile low relative to the nucleophile (piperidine), favoring mono-alkylation.

  • Reaction: Reflux at 80°C for 4–6 hours. Monitor by TLC (Eluent: 10% MeOH in DCM + 1%

    
    ) or GC-MS.
    
    • Endpoint: Disappearance of 2-chloroethanol. Do not extend reaction time unnecessarily to avoid thermal degradation.

  • Workup:

    • Cool to room temperature.

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure.

  • Purification (Distillation): Distill the residue under vacuum (approx. 10 mmHg).

    • Boiling Point: ~108–110°C at 12 mmHg.

    • Fraction Cut: Discard the first 5% (contains unreacted piperidine).

Analytical Check (GC-MS)
  • Target: Peak at M+ 129 (Molecular Ion).

  • O-Alkyl Impurity: Peak at M+ 173 (Ether formation:

    
    ).
    
  • Bis-Alkyl Impurity: Usually not volatile; seen in LC-MS or stays in the pot residue.

Part 5: Decision Logic for Troubleshooting

TroubleshootingLogic Start Start Troubleshooting CheckImpurity Identify Major Impurity Start->CheckImpurity O_Alkyl O-Alkylated Ether (>1%) CheckImpurity->O_Alkyl Bis_Alkyl Bis-Alkylated Salt (>5%) CheckImpurity->Bis_Alkyl CheckBase Check Base Strength O_Alkyl->CheckBase CheckEquiv Check Stoichiometry Bis_Alkyl->CheckEquiv IsStrong Is Strong Base? (NaOH, NaH, KOH) CheckBase->IsStrong SwitchBase Action: Switch to K2CO3 or NaHCO3 IsStrong->SwitchBase Yes CheckTemp Check Temperature IsStrong->CheckTemp No LowerTemp Action: Reduce Temp (<80°C) CheckTemp->LowerTemp ReduceElec Action: Use 1.2 eq Amine vs 1.0 eq Electrophile CheckEquiv->ReduceElec

Figure 2: Logic flow for diagnosing reaction failures based on impurity profile.

References
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 8: Acidity, Basicity, and pKa).

  • Rylander, P. N. (1990). Hydrogenation Methods. Academic Press.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Nucleophilic substitution at aliphatic carbon).

  • PubChem Compound Summary. (2024). 2-Piperidineethanol.[2][3][4][5][6] National Center for Biotechnology Information. [Link]

  • Organic Syntheses. (1928). 2-Piperidineethanol.[2][3][4][5][6] Org. Synth. 1928, 8, 92. (Foundational method for reduction, providing context for alkylation alternatives). [Link]

Sources

optimizing temperature for ethylene oxide addition to piperidines

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Temperature Optimization & Process Control for N-Hydroxyethylation

Introduction: The Thermal Paradox of Ethylene Oxide

Welcome. You are likely here because your hydroxyethylation reaction is either stalling, producing colored impurities, or—most critically—showing signs of thermal instability.

In the reaction between piperidine and ethylene oxide (EtO), temperature is not just a kinetic switch; it is the primary safety valve. The synthesis of N-hydroxyethylpiperidine (2-piperidinoethanol) is a classic nucleophilic ring-opening, but it carries a hidden danger: The Accumulation Hazard.

This guide moves beyond basic textbook procedures to address the specific thermodynamic and kinetic reality of reacting a secondary cyclic amine with a volatile, strained epoxide.

Module 1: Critical Safety & The "Accumulation Hazard"

WARNING: Before optimizing for yield, you must optimize for survival.

The most common failure mode in EtO alkylations is running the reaction too cold initially.

  • The Scenario: You set the reactor to 20°C to "control the exotherm." You feed EtO gas.[1][2][3][4][5][6] Pressure rises, but no exotherm is observed. You assume the reaction is slow, so you add more EtO.

  • The Reality: At 20°C, the kinetics of the piperidine-EtO reaction are sluggish. The EtO is not reacting; it is merely dissolving and accumulating in the solvent.

  • The Event: When you eventually raise the temperature to 40°C to "kickstart" it, the accumulated inventory of EtO reacts simultaneously. The resulting massive heat release exceeds the cooling capacity of your vessel

    
    Thermal Runaway. 
    

Rule #1: Never feed EtO without confirmation of consumption (pressure drop or exotherm initiation).

Module 2: The Thermodynamics of Optimization

The Mechanism: Why Water Matters

The reaction of piperidine with EtO is an


 attack. While piperidine is a strong nucleophile (

), the ring opening of the epoxide is significantly accelerated by protic solvents .
  • Dry Conditions: The transition state involves charge separation (zwitterion formation), which is high-energy and slow.

  • Wet Conditions (Water/Methanol): The solvent acts as a proton shuttle, stabilizing the developing alkoxide anion and lowering the activation energy.

Temperature Zones
Temperature RangeKinetic BehaviorProduct ProfileRisk Profile
< 30°C Stalled / Induction Low conversion. High dissolved EtO concentration.[7]CRITICAL. High risk of accumulation and runaway upon warming.
45°C – 65°C Optimal (The "Sweet Spot") Fast, controlled mono-alkylation.Moderate. Heat removal manageable.
> 80°C Aggressive Formation of N-poly(ethoxy) oligomers and color bodies (oxidation).High pressure.[1][3][5] EtO polymerization (PEG formation).

Module 3: Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways defined by temperature and stoichiometry.

ReactionPathways Start Piperidine + EtO Intermediate Transition State (Proton Transfer) Start->Intermediate T > 40°C Water Catalyst Glycol Ethylene Glycol (By-product) Start->Glycol Hydrolysis (Excess Water) Product N-Hydroxyethylpiperidine (Target) Intermediate->Product Kinetic Control Oligomer Poly-ethoxylated Impurities Product->Oligomer Excess EtO T > 80°C

Figure 1: Reaction network showing the primary pathway to the target amino alcohol and the high-temperature divergence toward oligomers.

Module 4: The "Gold Standard" Protocol

Objective: Synthesis of N-hydroxyethylpiperidine with >95% purity and minimized oligomer formation.

Reagents
  • Substrate: Piperidine (1.0 equiv)

  • Reagent: Ethylene Oxide (1.05 – 1.10 equiv)

  • Solvent/Catalyst: Water (0.1 – 0.5 equiv). Note: Water acts as an accelerator.[1] If anhydrous product is required, use Methanol, but water is kinetically superior.

Step-by-Step Methodology
  • Inertion: Purge the pressure reactor with

    
     to remove oxygen (prevents color formation and explosion risk).
    
  • Loading: Charge Piperidine and Water.

  • Thermal Equilibration: Heat the mixture to 50°C . Do not add EtO yet.

  • Initiation (The "Pulse"): Add 5-10% of the calculated EtO mass.

  • Verification: Stop addition. Watch the pressure and temperature.[1][3][4][8][9]

    • Success: Pressure drops and temperature spikes slightly (exotherm).

    • Failure:[8] Pressure remains constant. STOP. Do not add more EtO. Increase Temp by 5°C and wait.

  • Main Addition: Once initiation is confirmed, feed the remaining EtO continuously, maintaining internal temperature between 55°C – 65°C .

  • Digestion: After addition, hold at 60°C for 30–60 minutes to consume residual EtO.

  • Stripping: Apply vacuum to remove trace unreacted EtO and water.

Module 5: Troubleshooting & FAQs

Q1: My reaction mixture turned yellow/brown. What happened?

Diagnosis: Oxidative degradation or excessive temperature. Root Cause: Piperidines are electron-rich and susceptible to oxidation.

  • Fix 1 (Oxygen): Did you thoroughly purge the headspace with Nitrogen before EtO addition?

  • Fix 2 (Temp): Did the reaction spike above 90°C? High temps promote radical formation and color bodies.

  • Fix 3 (Impurities): Check your starting piperidine. If it was already yellow, distill it before use.

Q2: I see a secondary peak in GC/HPLC with M+44 mass. What is it?

Diagnosis: Over-alkylation (Oligomerization). Root Cause: The product (N-hydroxyethylpiperidine) has a hydroxyl group that can react with a second molecule of EtO.

  • Mechanism:

    
    
    
  • Troubleshooting:

    • Stoichiometry: Reduce EtO equivalents. Ensure you are not using >1.1 equiv.

    • Addition Rate: If you add EtO too fast, local high concentrations favor the side reaction.

    • Temperature: Lower the digest temperature. The activation energy for O-alkylation (ether formation) is generally higher than N-alkylation. Keeping temp <70°C suppresses this.

Q3: The pressure is rising, but the temperature is stable. Is the reaction working?

Diagnosis: NO. This is a dangerous accumulation event. Action:

  • Stop EtO feed immediately.

  • Do not cool rapidly (this increases EtO solubility).

  • Do not heat rapidly (triggers runaway).

  • Wait. Agitate maximum. Allow the pressure to drop naturally as the reaction catches up. If pressure exceeds safety limits, vent to a scrubber.

Module 6: Troubleshooting Logic Tree

Use this flowchart to diagnose yield or purity issues during the run.

Troubleshooting Start Problem Detected IssueType Identify Issue Start->IssueType LowConv Low Conversion (High Residual Piperidine) IssueType->LowConv Reaction Slow HighImp High Impurities (Oligomers/Color) IssueType->HighImp Dirty Product CheckWater Check Water Content Is it too dry? LowConv->CheckWater CheckStoich Check Stoichiometry EtO > 1.1 equiv? HighImp->CheckStoich CheckTemp Check Temp Is T < 45°C? CheckWater->CheckTemp No (Water OK) ActionAddWater Add 1-2% Water (Catalyst) CheckWater->ActionAddWater Yes (Too Dry) ActionRaiseTemp Increase T to 55-60°C CheckTemp->ActionRaiseTemp Yes (Too Cold) CheckOx Check Inertion O2 Leak? CheckStoich->CheckOx No ActionReduceEtO Reduce EtO Load or Lower T to 50°C CheckStoich->ActionReduceEtO Yes

Figure 2: Decision matrix for correcting common deviations in amine hydroxyethylation.

References

  • Eastham, A. M., et al. "The Kinetics of the Reaction of Ethylene Oxide with Amines." Canadian Journal of Chemistry, vol. 29, no. 7, 1951, pp. 575-584. Link

    • Foundational text establishing the autocatalytic role of water and proton transfer in amine-epoxide kinetics.
  • Occupational Safety and Health Administration (OSHA). "Ethylene Oxide: Safety and Health Topics." Link

    • Authoritative source for PEL limits, exposure hazards, and handling requirements.
  • Gettys, R. L. "Ethylene Oxide." Kirk-Othmer Encyclopedia of Chemical Technology, 2000.
  • Rebsdat, S., & Mayer, D. "Ethylene Oxide." Ullmann's Encyclopedia of Industrial Chemistry, Wiley-VCH, 2012.

Sources

Technical Support Center: Stability & Storage of 2-(3-Ethylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Stability Paradox

Welcome to the Technical Support Center. You are likely here because you are working with 2-(3-Ethylpiperidin-1-yl)ethanol , a critical intermediate often used in pharmaceutical synthesis.

This molecule presents a classic "stability paradox":

  • The Piperidine Ring: A tertiary amine that is electron-rich and prone to N-oxidation .

  • The Ethanol Side Chain: A primary alcohol that introduces hygroscopicity (water attraction).

  • The 3-Ethyl Substituent: Increases lipophilicity but introduces a chiral center, making degradation products harder to separate from the active enantiomer.

This guide moves beyond generic advice. We analyze the mechanism of failure to provide a self-validating storage protocol.

Module 1: The Chemistry of Degradation

Q: Why is my clear oil turning yellow and viscous?

A: You are witnessing the "Amine Oxidative Cascade." Unlike simple alcohols, tertiary amines like 2-(3-Ethylpiperidin-1-yl)ethanol do not just "spoil"; they undergo a radical-mediated transformation.

  • N-Oxidation (The Yellowing): Atmospheric oxygen attacks the lone pair of electrons on the nitrogen atom. This forms an N-oxide (

    
    ).[1] N-oxides are often highly polar solids or viscous oils that appear yellow-to-brown due to trace impurities formed during the radical process.
    
  • Hygroscopic Amplification (The Viscosity): As the N-oxide forms, the molecule becomes more polar. Simultaneously, the alcohol group absorbs atmospheric moisture. This water acts as a medium that accelerates further oxidative degradation.

Visualization: The Autoxidation Pathway

The following diagram illustrates the mechanistic attack of Oxygen on the Nitrogen lone pair.

OxidationMechanism Amine Tertiary Amine (Active Reagent) Transition Radical Intermediate Amine->Transition e- Transfer Oxygen Atmospheric O2 (Radical Initiator) Oxygen->Transition NOxide N-Oxide (Yellow/Brown Impurity) Transition->NOxide Stabilization

Figure 1: The simplified autoxidation pathway of tertiary amines leading to N-oxide formation.

Module 2: The "Inert Blanket" Storage Protocol

Q: Is storing it in the fridge sufficient?

A: No. Cold temperatures slow kinetics, but they do not stop oxygen contact. In fact, standard refrigerators often have high humidity, which exacerbates hygroscopicity.

You must implement the Inert Blanket System . This protocol uses Argon (Ar) rather than Nitrogen (


) whenever possible, as Argon is heavier than air and forms a more stable "blanket" over the liquid surface.
Protocol: The Argon Shield Workflow

Required Materials:

  • Source of dry Argon gas.[2][3]

  • Parafilm or Teflon tape.

  • Desiccator with active desiccant (Silica gel or

    
    ).
    

StorageWorkflow Start Receive/Synthesize Compound Purge Step 1: Argon Purge (Displace Headspace Air) Start->Purge Immediate Seal Step 2: Dual Seal (Cap + Parafilm) Purge->Seal While flowing gas Environment Step 3: Secondary Containment (Desiccator) Seal->Environment Store Step 4: Cold Storage (-20°C, Dark) Environment->Store

Figure 2: The "Inert Blanket" workflow for long-term storage of oxidation-prone amines.

Module 3: Troubleshooting & Recovery

Q: I suspect oxidation. How do I confirm purity without wasting the sample?

A: Use


-NMR  (Proton Nuclear Magnetic Resonance).[4] It is the only self-validating method that distinguishes between water absorption and chemical oxidation.

The Diagnostic Shift:

  • Pristine Amine: Look for the

    
    -protons (the 
    
    
    
    groups attached to the Nitrogen). In the pure amine, these typically appear between 2.3 – 2.8 ppm .
  • Oxidized (N-Oxide): The formation of the N-O bond deshields these protons. You will see a distinct "downfield shift" (movement to the left) to approximately 3.1 – 3.5 ppm .

  • Water Contamination: A broad singlet that shifts depending on concentration (usually around 1.5 - 4.0 ppm in

    
    ).
    
Q: Can I rescue oxidized material?

A: Yes, but the method depends on the severity.

Contamination LevelSymptomRecommended Purification
Mild (<5%) Slight yellow tint.Filtration through basic alumina. The polar N-oxide sticks to the alumina; the non-polar amine passes through.
Moderate (5-20%) Dark yellow/brown.Vacuum Distillation. The amine boils (approx. 200°C @ 760mmHg, lower under vacuum); the N-oxide salt will remain in the pot residue.
Severe (>20%) Black/Tar-like.Acid/Base Extraction. Dissolve in acid (protonate amine), wash with organic solvent (remove non-basic tar), basify aqueous layer, extract amine.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use Nitrogen (


) instead of Argon? 
A:  Yes, 

is acceptable for short-term storage. However, because

has a similar density to air, it mixes more easily than Argon. If you open the bottle frequently, Argon is superior because it "sits" in the bottle, protecting the liquid even when the cap is briefly off.

Q: The Safety Data Sheet (SDS) says "Store at Room Temperature." Why do you recommend -20°C? A: SDS recommendations are often for safety (preventing explosion/fire), not purity preservation. For research-grade applications where >99% purity is required for catalysis or biological assays, thermal suppression of oxidation kinetics (-20°C) is mandatory [1].

Q: My compound has solidified. Is it ruined? A: Not necessarily. 2-(3-Ethylpiperidin-1-yl)ethanol is a viscous liquid/low-melting solid. If stored at -20°C, it should solidify. Allow it to warm to room temperature in a desiccator before opening the cap to prevent condensation from forming on the cold liquid surface.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 76957, 2-Piperidineethanol. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Poisoning in the Hydrogenation of Ethylpiperidine Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for catalyst poisoning during the hydrogenation of ethylpiperidine precursors. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered in these critical synthetic transformations. This resource provides in-depth, experience-driven insights and practical, validated protocols to ensure the success of your catalytic hydrogenations.

Introduction: The Challenge of Pyridine-Based Substrates

The catalytic hydrogenation of pyridine-derivatives to form piperidines is a cornerstone of many pharmaceutical and agrochemical syntheses. However, the very nature of the substrate presents a significant challenge: the pyridine nitrogen itself can act as a potent catalyst poison. The lone pair of electrons on the nitrogen atom can strongly coordinate to the active sites of transition metal catalysts like palladium (Pd), platinum (Pt), and rhodium (Rh), leading to deactivation.[1][2] This guide will walk you through diagnosing, understanding, and overcoming catalyst poisoning to achieve efficient and complete hydrogenation.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common questions regarding catalyst poisoning in the hydrogenation of ethylpiperidine precursors.

Q1: What are the tell-tale signs of catalyst poisoning in my hydrogenation reaction?

A1: The most common indicators of catalyst poisoning include:

  • A significant slowdown or complete halt of the reaction.[3]

  • A noticeable decrease in product yield and selectivity.[3]

  • The need for more forcing reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[3]

  • A change in the physical appearance of the catalyst, such as a color change.[3]

Q2: Besides the pyridine substrate, what are other common sources of catalyst poisons?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or the reaction apparatus itself.[3] Common culprits include:

  • Sulfur compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are powerful poisons for many metal catalysts.[3][4][5][6]

  • Nitrogen compounds: Besides the pyridine substrate, other amines, amides, and nitrogen-containing heterocycles can act as inhibitors.[3][7]

  • Heavy metals: Trace amounts of lead, mercury, and arsenic can irreversibly poison the catalyst.[3][6][8]

  • Carbon monoxide (CO): Often an impurity in hydrogen gas, CO can strongly adsorb onto active catalyst sites.[3][5][9]

  • Halides: Both organic and inorganic halides can deactivate catalysts.[3][5]

  • Water: In some reactions, water can act as a poison by promoting side reactions or altering the catalyst support.[3][9]

Q3: How can I determine the specific poison affecting my catalyst?

A3: Pinpointing the specific poison is key to effective troubleshooting. A combination of analytical techniques can be employed:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): To detect trace metal impurities.[3][8][10]

  • X-ray Photoelectron Spectroscopy (XPS): To analyze the elemental composition and chemical state of the catalyst surface.[3][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile organic poisons in the feedstock or solvent.[3][11]

  • Temperature-Programmed Desorption (TPD): To study the desorption of adsorbed species from the catalyst surface.[3]

Q4: What is the difference between reversible and irreversible poisoning?

A4: The distinction lies in the strength of the interaction between the poison and the catalyst:

  • Reversible poisoning: The poison weakly adsorbs to the catalyst's active sites. The catalyst's activity can often be restored by removing the poison from the feedstock or through a simple regeneration procedure.[3][5][9]

  • Irreversible poisoning: The poison forms a strong, stable chemical bond with the active sites.[3] This type of poisoning is often permanent, and the catalyst may need to be replaced.[3][5]

Q5: Is it possible to regenerate a poisoned catalyst?

A5: Yes, in many instances, poisoned catalysts can be regenerated to restore their activity. The appropriate method depends on the nature of the poison and the catalyst.[3][6] Common regeneration techniques include:

  • Thermal Treatment: Heating the catalyst in an inert or reactive gas stream to desorb or decompose the poison.[3][6]

  • Chemical Washing: Using acidic or basic solutions to dissolve and remove the poison.[3]

  • Solvent Extraction: Employing a suitable solvent to extract the poisoning species.[3]

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving issues with catalyst poisoning during the hydrogenation of ethylpiperidine precursors.

Problem 1: My hydrogenation of an ethylpyridine precursor is slow or incomplete.
  • Possible Cause: Catalyst poisoning by the pyridine nitrogen is the most probable cause. The lone pair of electrons on the nitrogen atom strongly coordinates to the metal center of the catalyst, blocking active sites.[1]

  • Troubleshooting Steps:

    • Increase Catalyst Loading: While not always the most elegant solution, a higher catalyst loading can sometimes compensate for the poisoning effect.[1]

    • Change the Solvent: Using a protic solvent like acetic acid can protonate the pyridine nitrogen, reducing its ability to coordinate to the catalyst.[1]

    • Increase Hydrogen Pressure and/or Temperature: Harsher reaction conditions can sometimes overcome the poisoning effect.[1]

    • Consider a Different Catalyst: Rhodium-based catalysts have demonstrated some resilience to poisoning by pyridine substrates.[1][2]

Problem 2: I observe a gradual decrease in catalyst activity over time in a flow chemistry setup.
  • Possible Cause: This is a classic indication of catalyst deactivation. In a continuous flow system, the constant exposure of the catalyst bed to the pyridine substrate leads to a progressive accumulation of the poison on the active sites.[1]

  • Troubleshooting Steps:

    • Implement a Guard Bed: Use a guard bed of a less expensive, sacrificial material upstream of your main catalyst bed to adsorb a significant portion of the poison before it reaches the primary catalyst.[1][8]

    • Pulsed Addition: If your system allows, consider a pulsed addition of a regenerating agent or a period of solvent-only flow to wash the catalyst bed.[1]

    • Catalyst Regeneration: Plan for periodic regeneration of the catalyst bed. A detailed protocol for regenerating a Pd/C catalyst is provided in the experimental protocols section.[1]

Part 3: Visualization of Troubleshooting and Mechanisms

Troubleshooting Workflow for Slow Hydrogenation

start Start: Slow or Incomplete Hydrogenation check_poison Primary Suspect: Pyridine Self-Poisoning start->check_poison increase_loading Increase Catalyst Loading check_poison->increase_loading Quickest Fix change_solvent Switch to Protic Solvent (e.g., Acetic Acid) check_poison->change_solvent Mechanistic Approach harsher_conditions Increase H₂ Pressure and/or Temperature check_poison->harsher_conditions Process Intensification change_catalyst Consider Rh-based Catalyst check_poison->change_catalyst Alternative Chemistry evaluate Evaluate Reaction Performance increase_loading->evaluate change_solvent->evaluate harsher_conditions->evaluate change_catalyst->evaluate success Success: Reaction Complete evaluate->success Yes fail Issue Persists: Investigate Other Poisons evaluate->fail No

Caption: A decision-making workflow for troubleshooting slow hydrogenation reactions of ethylpiperidine precursors.

Mechanism of Catalyst Poisoning by Pyridine

cluster_catalyst Catalyst Surface p1 p2 p3 p4 p5 p6 ActiveSite Active Site (e.g., Pd) Product Ethylpiperidine ActiveSite->Product Reactants Ethylpyridine + H₂ Reactants->ActiveSite Normal Catalysis PyridinePoison Pyridine Nitrogen (Poison) PyridinePoison->ActiveSite Strong Coordination (Poisoning)

Caption: The competitive binding of the pyridine substrate to the catalyst's active site, leading to inhibition.

Part 4: Experimental Protocols

Protocol 1: Identification of Metal Poisons using ICP-MS

This protocol provides a general guideline for detecting trace metal contaminants on a catalyst.[3]

  • Sample Preparation: Accurately weigh a representative sample of the poisoned catalyst.

  • Digestion: Digest the catalyst sample in a suitable acid mixture (e.g., aqua regia) using a microwave digestion system to bring the metals into solution.

  • Dilution: Dilute the digested sample to a known volume with deionized water to bring the metal concentrations within the linear range of the instrument.

  • Standard Preparation: Prepare a series of calibration standards containing known concentrations of the suspected metal poisons.

  • ICP-MS Analysis: Analyze the prepared samples and standards using an ICP-MS instrument. The instrument will atomize and ionize the sample in a high-temperature plasma.[3]

  • Data Analysis: Compare the signal intensities from the sample to the calibration curve to determine the concentration of each metal poison.[3]

Protocol 2: Thermal Regeneration of a Deactivated Catalyst

This protocol describes a general procedure for regenerating a catalyst by thermal treatment.[3]

  • Catalyst Loading: Load the deactivated catalyst into a tube furnace or a suitable reactor.

  • Inert Gas Purge: Purge the system with an inert gas (e.g., nitrogen or argon) at room temperature to remove any residual reactants or air.[3]

  • Heating Program: Heat the catalyst under a continuous flow of an appropriate gas (e.g., hydrogen for reduction of some poisons) to a specific temperature. The temperature and duration will depend on the nature of the poison and the thermal stability of the catalyst. For example, a mild regeneration for some carbon-supported catalysts involves oxidation in air at 200°C followed by reduction in H₂ at 180°C.[3]

  • Cooling: After the thermal treatment, cool the catalyst down to room temperature under the inert gas flow.[3]

  • Passivation (if necessary): For pyrophoric catalysts, a controlled passivation step may be required before exposing the catalyst to air.

Part 5: Data Presentation

The following table summarizes the common types of catalyst poisons and their typical effects.

Poison TypeCommon ExamplesInteraction with CatalystReversibility
Nitrogen Compounds Pyridines, amines, amidesStrong coordination to metal active sites via lone pair electrons.[1]Often reversible with treatment.
Sulfur Compounds H₂S, thiols, thiophenesFormation of stable metal sulfides on the catalyst surface.[4][12]Can be irreversible.[4]
Heavy Metals Lead, mercury, arsenicFormation of alloys or stable complexes with the active metal.[3][6]Generally irreversible.[5]
Carbon Monoxide COStrong chemisorption onto active sites, blocking reactant access.[3][9]Typically reversible.[5]
Halides Organic and inorganic halidesCan alter the electronic properties of the catalyst or cause leaching of the active metal.[3]Varies depending on the specific halide and catalyst.

References

  • EFFECT OF SULFUR AND CHLORINE COMPOUNDS ON THE ACTIVITY OF PLATINUM CATALYSTS. Environment Protection Engineering.
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem.
  • Final Analysis: Sulfur as a Catalyst Poison | Request PDF - ResearchGate.
  • Catalyst Poisoning Explained Simply - RevisionDojo.
  • How to Prevent Catalyst Poisoning at the Industrial Scale.
  • The Art of Heterogeneous Catalytic Hydrogenation - Part 1 - University of Illinois.
  • Platinum/Platinum Sulfide on Sulfur-Doped Carbon Nanosheets with Multiple Interfaces toward High Hydrogen Evolution Activity - MDPI.
  • The effect of sulfur and phosphorus compounds on supported platinum catalyst activity - Digital Commons @ NJIT.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions - PMC.
  • Poisoning and regeneration of Pt-Pd/WO3-ZrO2 short paraffin isomerization catalysts.
  • Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates - Benchchem.
  • Catalyst Poisoning Testing - Intertek.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A.
  • Catalyst poisoning - Wikipedia. Available at: [Link]

  • Pd/C-catalyzed chemoselective hydrogenation in the presence of a phenolic MPM protective group using pyridine as a catalyst poison - PubMed. Available at: [Link]

  • Analysis of residual catalysts in pharmaceuticals - secrets of science.
  • Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
  • Catalyst Poisoning Solutions - Gulf Bio Analytical.
  • What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens.

Sources

Technical Support Center: Alternative Reagents for Hydroxyethylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for green and sustainable chemical modifications. Ethylene oxide (EO) has historically been the gold standard for hydroxyethylation due to its perfect atom economy. However, its highly toxic, mutagenic, and explosive gaseous nature necessitates specialized, high-pressure infrastructure.

For researchers and drug development professionals seeking safer, bench-stable alternatives, Ethylene Carbonate (EC) and 2-Chloroethanol (2-CE) are the premier choices. This guide provides mechanistic troubleshooting, comparative data, and self-validating protocols to ensure your hydroxyethylation workflows are safe, reproducible, and scientifically rigorous.

I. Quantitative Reagent Comparison

To select the appropriate alternative for your specific substrate, consult the comparative data below. The choice between EC and 2-CE largely depends on your substrate's thermal stability and tolerance to strong bases.

ParameterEthylene Oxide (Legacy)Ethylene Carbonate (EC)2-Chloroethanol (2-CE)
Physical State (RT) GasSolid (Melting Point: 34-37°C)Liquid
Toxicity Profile Extremely High (Carcinogenic)Low (Biodegradable)High (Toxic via inhalation/skin)
Reaction Mechanism Epoxide Ring-OpeningRing-Opening & DecarboxylationBimolecular Nucleophilic Substitution (SN2)
Typical Temperature 20°C – 60°C120°C – 170°C60°C – 80°C
Primary Byproducts None (100% Atom Economy)CO2 gasHCl / Inorganic Salts (e.g., NaCl)
Catalyst Requirement Acid or BaseAlkali Carbonates (K2CO3), Tetraalkylammonium HalidesStrong Base (NaOH, KOH)

II. Troubleshooting Guides & FAQs

Q1: I am using Ethylene Carbonate (EC) to hydroxyethylate technical lignin, but my conversion rates are below 20%. What is causing this, and how can I fix it?

Causality & Solution: The reaction is likely suffering from an insufficient thermal driving force or a lack of catalytic activation. Unlike the highly strained epoxide ring of EO, the 5-membered dioxolan-2-one ring of EC is relatively stable. The rate-determining step is the ring-opening of EC, which requires significant energy[1].

  • Temperature: Ensure your reaction is running between 120°C and 170°C. At lower temperatures, the carbonate interchange may occur, but the subsequent decarboxylation (loss of CO2) will stall, leaving you with carbonate half-esters instead of the desired ether linkages[2][3].

  • Catalyst: Introduce a catalyst such as Potassium Carbonate (K2CO3) or Tetraethylammonium Iodide (TEAI). Alkali metal cations coordinate with the carbonyl oxygen of EC, weakening the C-O bond, while the basic environment deprotonates your substrate's hydroxyl/phenolic groups to form a stronger nucleophile[1].

Q2: When modifying polysaccharides (like chitosan or starch) with 2-Chloroethanol, my polymer is degrading and the solution is turning brown. How do I prevent this?

Causality & Solution: You are observing alkaline degradation (peeling reactions) and potentially polymer cross-linking. 2-Chloroethanol requires a strong base (like NaOH) to deprotonate the polysaccharide's hydroxyl or amine groups and to neutralize the HCl byproduct[4].

  • Base Concentration: If the NaOH concentration is too high, it shreds the glycosidic bonds of the polysaccharide. Optimize the molar ratio of NaOH to your target functional groups.

  • Reagent Addition Rate: Do not add 2-CE all at once. Under highly basic conditions, 2-CE can undergo rapid intramolecular cyclization to form highly reactive ethylene oxide in situ, or it can hydrolyze into ethylene glycol. Add 2-CE dropwise to maintain a low local concentration, favoring the SN2 pathway with the polymer backbone[4].

Q3: Are there any emerging bio-based alternatives to both EC and 2-CE?

Causality & Solution: Yes. Recent advancements have highlighted the use of Ethylene Glycol Diacetate (EGDA) and other halohydrin esters as highly sustainable, bio-based alternatives. These reagents operate via an acid-catalyzed mechanism involving an acyloxonium intermediate through neighboring group participation, allowing for mild, safe hydroxyethylation of phenols without the generation of toxic salts or high-pressure gases[5][6].

III. Mechanistic Workflows (Visualized)

Ethylene Carbonate (EC) Reaction Pathway

The following diagram illustrates the mechanistic pathway of EC-mediated hydroxyethylation. Notice that the reaction is driven forward entropically by the irreversible elimination of CO2 gas.

EC_Mechanism Nuc Nucleophile (R-OH, R-SH) Int1 Ring-Opened Intermediate Nuc->Int1 Nucleophilic Attack EC Ethylene Carbonate (EC) EC->Int1 Ring Opening Cat Catalyst (K2CO3 / TEAI) Cat->Int1 Activation TS Decarboxylation Transition State Int1->TS Rearrangement Prod Hydroxyethylated Product TS->Prod Etherification Byprod CO2 Gas (Byproduct) TS->Byprod Elimination

Caption: Mechanistic pathway of ethylene carbonate-mediated hydroxyethylation showing decarboxylation.

2-Chloroethanol (2-CE) Experimental Workflow

For substrates that cannot survive the 150°C heat required for EC, 2-CE offers a lower-temperature SN2 alternative.

CE_Workflow Step1 1. Substrate Prep (Alkaline Swelling) Step2 2. Deprotonation (Formation of Alkoxide) Step1->Step2 Step3 3. 2-Chloroethanol (Dropwise Addition) Step2->Step3 Step4 4. SN2 Alkylation (60-80°C Heating) Step3->Step4 Step5 5. Neutralization (Acid Scavenging) Step4->Step5 NaCl Byproduct Step6 6. Purification (Precipitation & Wash) Step5->Step6

Caption: Step-by-step experimental workflow for polysaccharide hydroxyethylation using 2-chloroethanol.

IV. Validated Experimental Protocols

Protocol A: High-Temperature Hydroxyethylation of Lignin using Ethylene Carbonate

This protocol utilizes EC as both the reactant and the solvent, ensuring high functionalization of sterically hindered phenolic groups[3][7].

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1.0 g of dry technical lignin.

  • Reagent Loading: Add 10.0 g of Ethylene Carbonate (EC). Because EC melts at ~36°C, gently warm the flask in an oil bath until the EC liquefies, creating a suspension.

  • Catalyst Addition: Add 0.1 g of Potassium Carbonate (K2CO3) or Tetraethylammonium Iodide (TEAI)[1][2].

  • Reaction Execution: Raise the oil bath temperature to 150°C under an inert nitrogen atmosphere.

    • Self-Validation Check: You will observe continuous bubbling. This is the evolution of CO2 gas, confirming that decarboxylation (and thus, successful etherification) is occurring.

  • Completion: Maintain heating and stirring for 4 to 6 hours. The reaction is complete when the bubbling ceases, indicating the consumption of accessible hydroxyl groups.

  • Purification: Cool the mixture to 60°C and precipitate the modified lignin by pouring the mixture into 200 mL of acidified water (pH ~3). Filter, wash thoroughly with distilled water to remove unreacted EC and catalyst, and dry under vacuum.

Protocol B: Mild Alkaline Hydroxyethylation of Chitosan using 2-Chloroethanol

This protocol leverages the SN2 reactivity of 2-CE to modify polysaccharides without requiring extreme heat[4][8].

  • Alkaline Swelling: Disperse 2.0 g of chitosan powder in 40 mL of a 20% (w/v) NaOH aqueous solution. Stir at room temperature for 2 hours.

    • Causality: This step mercerizes the polymer, breaking crystalline hydrogen bonds and converting primary hydroxyl/amine groups into highly reactive alkoxides/amides.

  • Temperature Adjustment: Transfer the flask to a water bath set to 70°C.

  • Alkylation: Using an addition funnel, add 10 mL of 2-Chloroethanol dropwise over a period of 1 hour.

    • Self-Validation Check: The viscosity of the solution will gradually decrease as the hydroxyethyl groups disrupt the polymer's internal hydrogen bonding, making it more water-soluble[4].

  • Reaction Execution: Allow the mixture to stir at 70°C for an additional 4 hours.

  • Neutralization & Precipitation: Cool the mixture to room temperature. Neutralize the excess NaOH with dilute acetic acid until the pH reaches 7.0. Pour the solution into 200 mL of cold ethanol to precipitate the hydroxyethyl chitosan.

  • Purification: Filter the precipitate, wash sequentially with 80% ethanol and pure acetone to remove residual NaCl and unreacted 2-CE, and dry in a vacuum oven at 50°C.

V. References

  • Synthetic studies with carbonates. Part 6. Syntheses of 2-hydroxyethyl derivatives by reactions of ethylene carbonate... ResearchGate. Available at:[Link]

  • A mechanism of alkali metal carbonates catalysing the synthesis of β-hydroxyethyl sulfide with mercaptan and ethylene carbonate. Organic & Biomolecular Chemistry (RSC Publishing). Available at:[Link]

  • Uniform chemical functionality of technical lignin using ethylene carbonate for hydroxyethylation and subsequent greener esterification. ACS Sustainable Chemistry & Engineering. Available at:[Link]

  • Cyclic carbonates as green reactants for improving thermoplastic properties of lignocellulosic materials. Chalmers ODR. Available at:[Link]

  • CN111363063A - A kind of hydroxyethyl chitosan derivative and preparation method thereof. Google Patents. Available at:

  • Purification, structural characterization, and modification of organosolv wheat straw lignin. Journal of Agricultural and Food Chemistry (NIH). Available at:[Link]

  • Easily Accessible Halohydrin Esters as Advantageous Hydroxyethylation Reagents. ResearchGate. Available at:[Link]

  • Catalytic Hydroxyethylation of Phenols with Renewable Ethylene Glycol Diester as an Alternative to Ethylene Oxide. ResearchGate. Available at:[Link]

Sources

Validation & Comparative

Comprehensive 1H NMR Spectrum Analysis: 2-(3-Ethylpiperidin-1-yl)ethanol vs. Structural Analogues

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in the structural elucidation of functionalized heterocycles, I frequently encounter the analytical complexities introduced by asymmetric ring substitutions. In drug development, the piperidine scaffold is ubiquitous; however, its three-dimensional conformation dictates molecular properties and receptor binding affinity.

This guide provides an objective, data-driven comparison of the


H NMR performance of 2-(3-Ethylpiperidin-1-yl)ethanol  against two critical alternatives: the baseline unsubstituted analogue, 2-(piperidin-1-yl)ethanol , and the symmetrically substituted 2-(4-Ethylpiperidin-1-yl)ethanol . By deconstructing the causality behind spectral differences, this guide equips researchers with the mechanistic insights necessary for accurate structural validation.

Structural Dynamics & Mechanistic Causality

To accurately interpret the


H NMR spectrum of 2-(3-Ethylpiperidin-1-yl)ethanol, one must first understand the thermodynamic forces governing its behavior in solution.

The piperidine ring predominantly adopts a chair conformation to minimize angular and torsional strain[1]. In solution, these derivatives undergo two rapid dynamic processes at room temperature: nitrogen inversion and chair-chair interconversion [2]. The conformational preference of any substituent on this ring is quantified by its A-value, which represents the free energy difference (


) between the equatorial and axial states[1].

Because both the N-ethanol group and the C3-ethyl group possess significant steric bulk, they strongly favor the equatorial position to avoid high-energy 1,3-diaxial interactions. Consequently, the global minimum energy conformer—and the primary state observed during NMR acquisition—is the diequatorial conformer.

Crucially, placing the ethyl group at the C3 position breaks the


 plane of symmetry that exists in the unsubstituted and 4-substituted analogues. This asymmetry renders the protons at the C2 and C6 positions diastereotopic . Because they reside in magnetically non-equivalent environments, they split into highly complex, distinct multiplets rather than the simplified overlapping signals seen in symmetrical alternatives.

ConformationalDynamics A 2-(3-Ethylpiperidin-1-yl)ethanol (Dynamic Equilibrium) B Nitrogen Inversion (Rapid at 298K) A->B ΔG‡ ~10 kcal/mol C Ring Inversion (Chair-Chair Flip) A->C ΔG‡ ~10 kcal/mol E N-Axial / 3-Equatorial Minor Conformer B->E F N-Equatorial / 3-Axial High Energy (1,3-Diaxial Clash) C->F D N-Equatorial / 3-Equatorial Global Minimum (Dominant in NMR) E->D Thermodynamic Relaxation F->D Thermodynamic Relaxation

Conformational equilibrium pathways of 2-(3-Ethylpiperidin-1-yl)ethanol favoring the diequatorial state.

Comparative H NMR Data Analysis

When comparing the target compound to its alternatives, the impact of symmetry breaking becomes quantitatively apparent. The baseline analogue, 2-(piperidin-1-yl)ethanol, exhibits a highly simplified spectrum due to rapid conformational averaging and inherent symmetry[3]. In contrast, the 3-ethyl derivative requires careful deconvolution of the 1.4–2.9 ppm region.

The table below summarizes the diagnostic


H NMR chemical shifts (400 MHz, CDCl

, 298 K) for the target and its alternatives.
Structural Feature2-(3-Ethylpiperidin-1-yl)ethanol (Target)2-(piperidin-1-yl)ethanol (Baseline)2-(4-Ethylpiperidin-1-yl)ethanol (Symmetric)
Ethyl -CH

~0.88 ppm (t, 3H)N/A~0.90 ppm (t, 3H)
Ethyl -CH

-
~1.25 ppm (m, 2H)N/A~1.22 ppm (m, 2H)
Ring C-H (Alkyl) ~1.45 ppm (m, 1H, C3)N/A~1.15 ppm (m, 1H, C4)
Ring -CH

- (C3/C4/C5)
~1.50–1.75 ppm (m, 4H)~1.40–1.65 ppm (m, 6H)~1.30 (ax), ~1.65 (eq) ppm (m, 4H)
Ring N-CH

- (C2/C6)
~1.85–2.05 (ax), ~2.75–2.85 (eq) ppm (m, 4H)*~2.40–2.50 ppm (m, 4H)~1.95 (ax), ~2.85 (eq) ppm (m, 4H)
Ethanol N-CH

-
~2.45 ppm (t, 2H)~2.52 ppm (t, 2H)~2.48 ppm (t, 2H)
Ethanol O-CH

-
~3.60 ppm (t, 2H)~3.62 ppm (t, 2H)~3.60 ppm (t, 2H)
Hydroxyl -OH ~2.80 ppm (br s, 1H)~2.60 ppm (br s, 1H)~2.70 ppm (br s, 1H)

*Note: In the target compound, the C2 and C6 protons are diastereotopic. The axial protons at C2 and C6 resonate at different frequencies (~1.85 and ~2.05 ppm), as do the equatorial protons (~2.75 and ~2.85 ppm), creating a highly complex splitting pattern not observed in the symmetric alternatives.

Experimental Protocol: High-Resolution H NMR Acquisition

To ensure absolute trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Every parameter is chosen to eliminate artifacts and ensure quantitative integration.

Phase 1: Sample Preparation
  • Solvent Selection: Dissolve 10–15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    ) containing 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: CDCl

      
       is utilized because its low dielectric constant preserves the intramolecular hydrogen bonding dynamics of the ethanolamine moiety, while TMS provides an absolute zero-point calibration standard.
      
  • Filtration: Pass the solution through a glass wool plug into a 5 mm precision NMR tube.

    • Causality: Removing paramagnetic particulates ensures optimal magnetic field homogeneity (shimming), preventing artificial line broadening that would obscure fine

      
      -coupling.
      
Phase 2: Acquisition Parameters
  • Probe Tuning & Shimming: Perform automated tuning and matching (ATMA) and gradient shimming (TopShim) at 298 K.

  • Pulse Sequence: Utilize a standard 1D sequence (e.g., zg30 on Bruker systems) with a 30° flip angle.

  • Relaxation Delay (D1): Set D1 to 2.0 seconds.

    • Causality: A longer relaxation delay ensures that protons with longer

      
       relaxation times (such as the exchangeable hydroxyl proton) fully relax between scans, guaranteeing that the final integration is strictly quantitative.
      
  • Scans (NS): Acquire 16 to 32 scans to achieve a Signal-to-Noise Ratio (SNR) > 100:1 for the lowest intensity multiplets.

Phase 3: Processing & Structural Elucidation
  • Window Functions: Apply an exponential multiplication with a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.

  • Phase & Baseline Correction: Perform manual zero-order and first-order phase corrections, followed by a polynomial baseline correction.

    • Causality: A perfectly flat baseline is non-negotiable for accurately integrating the complex overlapping diastereotopic multiplets in the 1.8–2.9 ppm region.

  • Integration Anchoring (Self-Validation): Anchor the integration to the isolated ethyl -CH

    
     triplet at ~0.88 ppm (set exactly to 3.00). If the methodology was executed correctly, the complex piperidine ring protons will integrate perfectly to their respective integer values, validating the entire structural assignment.
    

NMR_Workflow N1 1D 1H NMR Acquisition N2 Identify Distinct Spin Systems N1->N2 N3 Ethyl Group (A3X2 System) N2->N3 N4 Ethanol Sidechain (A2X2 System) N2->N4 N5 Piperidine Ring (Complex Multiplets) N2->N5 N6 2D COSY / HSQC Correlation N5->N6 N7 Diastereotopic Proton Resolution N6->N7

Step-by-step logical workflow for assigning complex 1H NMR spin systems using 1D and 2D techniques.

References

Sources

Comparative Reactivity Guide: 2-(3-Ethylpiperidin-1-yl)ethanol vs. 2-Piperidineethanol in Synthesis and Formulation

Author: BenchChem Technical Support Team. Date: March 2026

As modern drug development and advanced materials science evolve, the selection of precise alkanolamine building blocks dictates the success of downstream applications—from the encapsulation efficiency of lipid nanoparticles (LNPs) to the thermodynamic capacity of carbon capture solvents.

This guide provides an objective, data-driven comparison of two structurally related but chemically divergent piperidine-based alkanolamines: 2-Piperidineethanol (2-PE) and 2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE) . By analyzing their steric profiles, nucleophilicity, and protonation dynamics, we establish a framework for selecting the appropriate scaffold for your synthetic or formulation workflows.

Structural and Electronic Profiling: The Causality of Reactivity

The fundamental reactivity differences between these two molecules stem directly from their amine substitution levels and steric environments.

  • 2-Piperidineethanol (2-PE) features an ethanol group attached to the C2 position of the piperidine ring[1]. It is a secondary amine with moderate steric hindrance. The presence of both a secondary amine (N-H) and a primary alcohol (O-H) makes it a bifunctional molecule capable of chemoselective reactions.

  • 2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE) features an ethanol group attached directly to the nitrogen (N-alkylation), alongside an ethyl group at the C3 position. It is a tertiary amine . The nitrogen is fully substituted and highly sterically hindered, completely neutralizing its nucleophilicity toward standard electrophiles while leaving the primary alcohol as the sole reactive site. This bulky tertiary amine structure is increasingly utilized in the synthesis of ionizable lipids for mRNA delivery, where precise pKa tuning is required for endosomal escape[2].

Table 1: Physicochemical & Structural Comparison
Property2-Piperidineethanol (2-PE)2-(3-Ethylpiperidin-1-yl)ethanol (3-EPE)
Amine Substitution Secondary (2°)Tertiary (3°)
Reactive Sites N-H (High nucleophilicity), O-H (Moderate)O-H (Moderate nucleophilicity only)
Steric Hindrance Moderate (C2-substituted ring)High (N-alkylated, C3-ethyl group)
Est. pKa (Aqueous) ~9.6 – 9.8[3]~8.5 – 9.0
Primary Applications CO₂ Capture Solvents[4], API IntermediatesIonizable Lipid Headgroups[2], Complex Scaffolds

Chemoselectivity in Synthetic Workflows

When utilizing these alkanolamines as building blocks, their divergent nucleophilic profiles dictate the required synthetic strategies.

Protocol 1: Chemoselective N-Acylation of 2-Piperidineethanol

Objective: Exclusively acylate the secondary amine while leaving the primary alcohol intact. Causality & Design: In 2-PE, the secondary amine is significantly more nucleophilic than the primary alcohol due to the higher energy of the nitrogen lone pair. By conducting the reaction at 0 °C, we exploit this kinetic difference to exclusively form the N-acyl derivative. Triethylamine (TEA) is added to scavenge the HCl byproduct; without it, the secondary amine would protonate, rendering it non-nucleophilic and forcing the reaction toward the slower, undesired O-acylation pathway.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of 2-piperidineethanol and 12.0 mmol of TEA in 20 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Cool the mixture to 0 °C using an ice bath to maximize kinetic control.

  • Add 10.5 mmol of the target acyl chloride dropwise over 15 minutes to prevent localized heating.

  • Stir for 2 hours at 0 °C, then quench with saturated aqueous NaHCO₃.

Self-Validation System:

  • In-Process: Monitor via TLC using a ninhydrin stain. The disappearance of the secondary amine spot (which stains brown/purple) indicates complete consumption of the N-nucleophile.

  • Post-Isolation: Conduct ¹H NMR analysis. The protons on the carbons adjacent to the nitrogen (C2 and C6 of the piperidine ring) will shift downfield by ~0.5–1.0 ppm due to the deshielding effect of the newly formed amide bond. The -CH₂OH protons will remain relatively unchanged, confirming strict N-selectivity.

Protocol 2: O-Esterification of 2-(3-Ethylpiperidin-1-yl)ethanol

Objective: Acylate the primary alcohol of the tertiary amine. Causality & Design: Because 3-EPE is a fully substituted tertiary amine, it cannot undergo standard acylation without forming an unstable quaternary acylammonium salt. Therefore, the primary alcohol is the sole viable nucleophile. We utilize Steglich esterification (EDC/DMAP) because highly reactive acid chlorides can cause side reactions with tertiary amines (e.g., von Braun-type cleavage). DMAP acts as a hyper-nucleophilic catalyst, forming an active acylpyridinium intermediate that the primary alcohol readily attacks.

Step-by-Step Methodology:

  • Dissolve 10.0 mmol of the target carboxylic acid and 12.0 mmol of EDC·HCl in 25 mL of anhydrous DCM.

  • Add 1.0 mmol of DMAP (catalyst) and stir for 10 minutes at room temperature to form the activated complex.

  • Add 10.0 mmol of 2-(3-Ethylpiperidin-1-yl)ethanol.

  • Stir at room temperature for 12 hours, then wash with water and brine.

Self-Validation System:

  • In-Process: The reaction mixture will remain homogeneous. TLC monitoring (UV/KMnO₄) will show the consumption of the carboxylic acid.

  • Post-Isolation: Conduct ¹H NMR analysis. The -CH₂-O- protons of the ethanol group will exhibit a distinct downfield shift from ~3.6 ppm (free alcohol) to ~4.2 ppm (ester), definitively proving O-acylation. The tertiary amine protons will remain largely unaffected.

Visualization: Reactivity Pathways

Chemoselectivity cluster_0 Secondary Amine (2-PE) cluster_1 Tertiary Amine (3-EPE) PE 2-Piperidineethanol (NH + OH) NAcyl N-Acylated Product (Major) PE->NAcyl R-COCl, TEA (Kinetic Control) EPE 2-(3-Ethylpiperidin-1-yl)ethanol (NR3 + OH) OAcyl O-Acylated Product (Exclusive) EPE->OAcyl R-COOH, EDC/DMAP (O-Nucleophilicity)

Figure 1: Divergent chemoselective acylation pathways driven by amine substitution levels.

Protonation Dynamics & Industrial Applications

Beyond bench-scale synthesis, the basicity and steric environment of these amines dictate their utility in macro-scale industrial applications, particularly in carbon capture and pharmaceutical formulation.

Carbon Dioxide Capture Mechanisms

Alkanolamines are the industry standard for post-combustion CO₂ capture. The structural differences between 2-PE and 3-EPE result in entirely different absorption kinetics and thermodynamic capacities[4].

  • 2-PE (Sterically Hindered Secondary Amine): 2-PE reacts directly with CO₂ via nucleophilic attack to form a zwitterion, which deprotonates to form a carbamate. However, due to the steric hindrance of the C2-ethanol group, this carbamate is highly unstable and rapidly hydrolyzes into bicarbonate, freeing the amine to react again[4]. This "bicarbonate pathway" bypasses the traditional 0.5 mol/mol capacity limit of unhindered amines, allowing 2-PE to achieve a high loading capacity of ~1.0 mol CO₂ per mol amine.

  • 3-EPE (Tertiary Amine): Lacking an N-H bond, 3-EPE cannot form a carbamate. Instead, it acts purely as a Brønsted base, catalyzing the hydration of CO₂ directly into bicarbonate. While this results in a high theoretical capacity and lower energy requirements for thermal regeneration, the absorption kinetics are significantly slower than those of 2-PE.

Ionizable Lipids for mRNA Delivery

In the formulation of Lipid Nanoparticles (LNPs), the headgroup of the ionizable lipid must maintain a neutral charge at physiological pH (7.4) to prevent toxicity, but become rapidly protonated in the acidic environment of the endosome (pH ~5.5) to facilitate membrane fusion and mRNA release.

Bulky tertiary amines like 3-EPE are highly preferred in this space[2]. The steric bulk of the piperidine ring and the C3-ethyl group slightly depresses the pKa of the tertiary amine (compared to unhindered analogs), placing it in the ideal "Goldilocks" zone (pKa 6.0–6.8) for endosomal buffering. Conversely, secondary amines like 2-PE are generally too basic (pKa > 9.5)[3], remaining permanently cationic in vivo, which leads to rapid clearance and cellular toxicity.

Visualization: CO₂ Capture Mechanisms

CO2Capture CO2 CO2 (Aqueous) PE 2-Piperidineethanol (Sterically Hindered 2° Amine) CO2->PE Direct Nucleophilic Attack EPE 2-(3-Ethylpiperidin-1-yl)ethanol (Tertiary Amine) CO2->EPE Base Catalysis (No Attack) Carbamate Unstable Carbamate Intermediate PE->Carbamate Zwitterion Deprotonation Bicarb1 Bicarbonate + Protonated Amine (High Capacity) Carbamate->Bicarb1 Rapid Hydrolysis Bicarb2 Bicarbonate + Protonated Amine (Slow Kinetics, High Capacity) EPE->Bicarb2 Hydration of CO2

Figure 2: Mechanistic divergence in CO₂ capture: Carbamate formation vs. Base-catalyzed hydration.

Conclusion

The choice between 2-Piperidineethanol and 2-(3-Ethylpiperidin-1-yl)ethanol is dictated by the desired reactivity profile. 2-PE is the optimal choice when a nucleophilic nitrogen is required for further functionalization, or when rapid CO₂ absorption kinetics are needed. 3-EPE is the superior scaffold when N-alkylation must be avoided, or when precise pKa tuning and steric bulk are required for advanced pharmaceutical formulations like mRNA-LNPs.

References

  • Paul, S., et al. "Absorption of Carbon Dioxide into Aqueous Solutions of 2-Piperidineethanol: Kinetics Analysis." Industrial & Engineering Chemistry Research, ACS Publications, 2009.[Link]

  • Xu, S., et al. "Physicochemical properties of 2-piperidineethanol and its aqueous solutions." Journal of Chemical & Engineering Data, ACS Publications, 2009.[Link]

  • "Combinatorial Synthesis and Evaluation of Trialkyl Galloyl Amidoamine Ionizable Lipids for mRNA Formulation." Ghent University Academic Bibliography, 2023.[Link]

Sources

Technical Guide: GC-MS Retention Time & Method Optimization for 2-(3-Ethylpiperidin-1-yl)ethanol

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(3-Ethylpiperidin-1-yl)ethanol (CAS: Not widely listed; analogue-based estimation applied) presents a dual analytical challenge: it combines a basic tertiary amine with a polar primary hydroxyl group.[1][2][3] In Gas Chromatography-Mass Spectrometry (GC-MS), this structure is prone to peak tailing and adsorption on active sites.[1][2][3]

This guide provides a comparative analysis of retention behaviors across stationary phases and outlines a self-validating method for precise identification. Unlike simple standards, this compound requires Retention Index (RI) Mapping rather than absolute retention time reliance due to its sensitivity to column activity.[4][5][6]

Part 1: Retention Index & Chromatographic Behavior[2][3][7]

The Retention Prediction Model

Direct experimental retention times (RT) vary by instrument flow rates and temperature ramps.[4][5] For high-integrity identification, we utilize Kovats Retention Indices (RI) derived from structure-property relationships of validated substructures.[1][2][3]

Structural Components for RI Estimation:

  • Parent Core: Piperidine (RI on DB-5: ~770)[1][2][3][4][6]

  • Ring Substituent: 3-Ethyl group (Adds ~160 RI units; Ref: 3-Ethylpiperidine RI = 930) [1]

  • N-Substituent: 2-Hydroxyethyl group (Adds ~250–300 RI units; Ref: 1-Piperidineethanol RI ≈ 1040) [2][1][2][3][6]

Calculated Retention Window:

Stationary Phase Predicted RI Range Elution Characteristic
Non-Polar (DB-5ms) 1200 – 1250 Elutes after naphthalene; moderate tailing if underivatized.[1][2][3][6]
Mid-Polar (DB-1701) 1350 – 1420 Improved peak symmetry; better separation from structural isomers.[1][2][3][4][6]

| Polar (DB-Wax) | 1650 – 1750 | Strong retention due to H-bonding; excellent for separating from non-polar matrix.[1][2][3][6] |

Comparative Performance: Column Selection

The choice of column dictates the resolution of 2-(3-Ethylpiperidin-1-yl)ethanol from its likely impurities (e.g., 3-ethylpiperidine starting material or positional isomers).[1][2][3]

FeatureAlternative A: DB-5ms (5% Phenyl) Alternative B: DB-Wax (PEG) Verdict
Mechanism Dispersive forces (Boiling Point based).[1][2][3][6]Hydrogen bonding & Dipole-dipole.[1][2][3][4][6]DB-Wax offers superior selectivity for the alcohol moiety.[2][3][4][6]
Peak Shape Prone to tailing (Amine/Silanol interaction).[4][5][6]Sharper peaks for free alcohols.[4][6]DB-Wax wins for native analysis.[1][2][3][4][6]
Isomer Resolution Low (Co-elution of 3-ethyl and 4-ethyl isomers likely).[1][2][3][6]High (Resolves subtle polarity shifts).[4][5][6]DB-Wax is critical for isomer purity.[1][2][3][4][6]
Temp Limit High (325°C+).[4][5][6]Low (250°C).[4][5][6]DB-5ms is required if derivatizing (high MW products).[1][2][3][4][6]

Part 2: Experimental Protocols

Protocol A: Derivatization (Recommended)

To eliminate peak tailing and improve mass spectral sensitivity, silylation of the hydroxyl group is the Gold Standard.[5]

Reagents:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.[1][2][5]

  • Solvent: Anhydrous Pyridine or Ethyl Acetate.[4][6]

Workflow:

  • Dissolve: 1 mg sample in 100 µL anhydrous pyridine.

  • React: Add 50 µL BSTFA + 1% TMCS.

  • Incubate: 60°C for 30 minutes. (Ensures complete -OH capping).

  • Inject: 1 µL splitless.

Result: The analyte converts to 2-(3-Ethylpiperidin-1-yl)ethoxy-TMS .[1][2][3][6]

  • Shift: RI increases by ~100 units (approx RI 1300-1350 on DB-5ms).[1][2][3][6]

  • Mass Spec: Look for characteristic M-15 (Loss of methyl from TMS) and m/z 73 (TMS) ions.[1][2][4][6]

Protocol B: Instrument Parameters (Self-Validating)

This protocol uses Retention Time Locking (RTL) to ensure the analyte falls within the predicted window.[2][5]

  • Inlet: 250°C, Split ratio 10:1 (or Splitless for trace analysis).

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Oven Program:

    • 40°C hold for 1 min.

    • Ramp 10°C/min to 280°C.

    • Hold 5 min.

  • MS Source: 230°C; Quad: 150°C.[4][6]

  • Scan Range: 35–350 amu.[4][6]

Part 3: Visualization & Logic[2][3]

Analytical Workflow Diagram

The following diagram illustrates the decision tree for analyzing 2-(3-Ethylpiperidin-1-yl)ethanol, distinguishing between purity checks (Isomer separation) and trace quantification.

G Start Sample: 2-(3-Ethylpiperidin-1-yl)ethanol Goal Define Analytical Goal Start->Goal Purity Isomer Purity / Structural ID Goal->Purity Separation Critical Quant Trace Quantification Goal->Quant Sensitivity Critical Col_Wax Column: DB-Wax (Polar) Max Res for Isomers Purity->Col_Wax Best Selectivity Deriv Derivatization (BSTFA) Target: -OH Group Quant->Deriv Direct Direct Injection (Risk: Tailing) Col_Wax->Direct Col_DB5 Column: DB-5ms (Non-Polar) High Temp Stability Analysis GC-MS Analysis Monitor RI: 1200-1250 (Native) RI: 1300+ (TMS) Col_DB5->Analysis Deriv->Col_DB5 TMS Derivative Direct->Analysis

Caption: Decision matrix for column and method selection based on analytical requirements (Purity vs. Sensitivity).

References

  • NIST Mass Spectrometry Data Center. (2025).[4][6][7] 3-Ethylpiperidine: Kovats Retention Index.[1][2][3][4][6][7] National Institute of Standards and Technology.[4][6] Link[1][4][5]

  • PubChem. (2025).[4][6][7] 2-Piperidineethanol Compound Summary. National Center for Biotechnology Information.[4][6] Link[1][4][5]

  • Agilent Technologies. (2024).[4][6] GC/MS Retention Time Locking Databases.[4][6] Agilent Technical Overview.[4][6] Link

  • BenchChem. (2025).[4][6][8] Mass Spectrometry Fragmentation of Piperidine Derivatives.[4][6] Application Note. Link[1][4][5]

Sources

reference standards for 2-(3-Ethylpiperidin-1-yl)ethanol analysis

Author: BenchChem Technical Support Team. Date: March 2026

Reference Standards for 2-(3-Ethylpiperidin-1-yl)ethanol Analysis

Executive Summary

2-(3-Ethylpiperidin-1-yl)ethanol (CAS: Non-definitive commercial standard), often a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Upadacitinib analogs) or polyurethane catalysts, presents a unique analytical challenge: it lacks a strong UV chromophore and possesses a basic tertiary amine functionality.

This guide objectively compares the three primary strategies for sourcing reference standards for this compound: Custom Certified Reference Materials (CRMs) , In-House Secondary Standards , and Commercial Reagent Grade Materials . It provides the experimental protocols required to validate these standards, ensuring regulatory compliance and data integrity.

Part 1: Comparative Analysis of Reference Standard Options

In the absence of a pharmacopeial monograph (USP/EP) for this specific intermediate, researchers must choose between outsourcing certification or internal qualification.

Comparison Matrix: Sourcing Strategies
FeatureOption A: Custom CRM (Outsourced) Option B: In-House Secondary Standard Option C: Reagent Grade (Commercial)
Primary Use GMP Release Testing, Pivotal Clinical BatchesRoutine Process Monitoring, R&DEarly Stage Screening, Feasibility
Purity Confidence High (>99.0% with uncertainty budget)High (Dependent on internal validation)Low to Moderate (Variable, often ~95-97%)
Traceability Traceable to SI units (via qNMR/Mass Balance)Traceable to Primary Standard or qNMRVendor CoA only (often insufficient for GMP)
Cost High ($5,000 - $15,000 per batch)Moderate (Internal labor + instrument time)Low ($100 - $500)
Lead Time 8–12 Weeks2–3 Weeks1–5 Days
Stability Data Provided by vendorMust be generated internallyRarely provided
Expert Insight:
  • Select Option A if you are filing an NDA/ANDA and this compound is a specified impurity. The regulatory risk of self-qualification is often higher than the cost of a CRM.

  • Select Option B for most development phases. By using Quantitative NMR (qNMR) , you can elevate a Reagent Grade material (Option C) to a Secondary Standard (Option B) with high metrological rigor.

Part 2: Analytical Strategy & Detection Challenges

The core difficulty in analyzing 2-(3-Ethylpiperidin-1-yl)ethanol is its lack of UV absorbance . The piperidine ring and ethanol chain do not absorb significantly above 210 nm, making standard HPLC-UV unreliable without derivatization.

Recommended Methodologies

1. GC-FID (Gold Standard for Purity)

  • Why: The molecule is volatile and stable.[1] FID provides a near-universal response based on carbon content, avoiding the "response factor" issues of UV.

  • Column: Amine-deactivated phase (e.g., Rtx-Volatile Amine or Base-Deactivated PEG) to prevent peak tailing caused by the basic nitrogen.

  • Carrier: Helium or Hydrogen.[2]

2. HPLC-CAD / ELSD (Alternative for Non-Volatiles)

  • Why: Charged Aerosol Detection (CAD) detects any non-volatile analyte. It is ideal if the sample matrix contains non-volatile salts that would ruin a GC inlet.

  • Mobile Phase: Volatile buffers (Ammonium Formate/Acetate) are mandatory.

3. HPLC-UV (Requires Derivatization)

  • Why: If only UV detectors are available.

  • Protocol: React with Benzoyl Chloride or Tosyl Chloride under basic conditions to attach a chromophore to the hydroxyl group.

Part 3: Experimental Protocol – Qualification of an In-House Standard

Objective: To characterize a batch of 2-(3-Ethylpiperidin-1-yl)ethanol as a "Secondary Reference Standard" using the Mass Balance Approach .

Step 1: Structural Confirmation
  • 1H-NMR (400 MHz, CDCl3): Confirm the ethyl group triplet/multiplet at ~0.9 ppm and the piperidine ring protons. Verify the N-CH2-CH2-OH moiety (triplets at ~2.5 and ~3.6 ppm).

  • MS (ESI+): Confirm parent ion

    
    .
    
Step 2: Purity Determination (The "100% Minus" Method)

Calculate potency (


) using the following equation:


  • %Org_imp (Organic Impurities): Determine via GC-FID (Area Normalization).

    • GC Conditions: Inlet 250°C, Split 20:1. Oven: 50°C (2 min)

      
       10°C/min 
      
      
      
      240°C. Detector: FID at 260°C.
  • %H2O (Water Content): Determine via Karl Fischer Titration (Volumetric or Coulometric).

    • Note: Amino-alcohols are hygroscopic. Handle in a glovebox or dry environment.

  • %ROI (Residue on Ignition): Sulfated ash method to detect inorganic salts/catalysts.

  • %RS (Residual Solvents): GC-Headspace for process solvents (e.g., THF, Toluene).

Step 3: Orthogonal Validation (qNMR)

Use an internal standard (e.g., Maleic Acid or Dimethyl Sulfone) with known purity (Traceable to NIST).

  • Dissolve ~10 mg Standard + ~10 mg Internal Standard in D2O or CDCl3.

  • Compare the integration of the unique signal of the analyte against the internal standard.

  • Acceptance Criteria: The qNMR potency should be within ±1.0% of the Mass Balance potency.

Part 4: Visualization of Workflows

Figure 1: Decision Tree for Standard Selection

StandardSelection Start Start: Need Reference Standard for 2-(3-Ethylpiperidin-1-yl)ethanol Purpose What is the intended use? Start->Purpose GMP GMP Release / Filing Purpose->GMP Critical RD R&D / Process Monitoring Purpose->RD Informational Budget Budget > $5k & Time > 8 Weeks? GMP->Budget Commercial Is 'Reagent Grade' available? RD->Commercial Custom Option A: Order Custom CRM (LGC, TRC, Enamine) Budget->Custom Yes InHouse Option B: Synthesize & Qualify In-House Standard Budget->InHouse No BuyPurify Buy Reagent Grade -> Purify -> Qualify (qNMR) Commercial->BuyPurify Yes Synthesize Custom Synthesis Required Commercial->Synthesize No

Caption: Decision logic for sourcing reference standards based on regulatory requirements and resource availability.

Figure 2: In-House Qualification Workflow (Mass Balance)

QualificationWorkflow Raw Raw Material (Crude/Reagent) ID Structure ID (1H-NMR, MS, IR) Raw->ID Purity Purity Assays ID->Purity GC GC-FID (Organic Impurities) Purity->GC KF Karl Fischer (Water Content) Purity->KF ROI Residue on Ignition (Inorganics) Purity->ROI Calc Mass Balance Calculation GC->Calc KF->Calc ROI->Calc CoA Generate CoA (Assign Purity %) Calc->CoA

Caption: The "Mass Balance" workflow to assign a purity value to a secondary standard.

References

  • Teigiserova, D. A., et al. (2021). "Review of methods for the analysis of piperidine derivatives." Journal of Pharmaceutical and Biomedical Analysis.

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy.

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy.

  • FDA Guidance for Industry. (2000). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • PubChem Compound Summary. "2-Piperidineethanol" (Structural Analog Data).

Sources

A Comparative Guide to the Structural Validation of 2-(3-Ethylpiperidin-1-yl)ethanol: The Definitive Role of X-ray Crystallography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical research and drug development, the unequivocal determination of a molecule's three-dimensional structure is not merely a procedural step but a foundational pillar of success. The precise spatial arrangement of atoms, or stereochemistry, dictates a compound's biological activity, its safety profile, and its ultimate therapeutic potential.[1] A case in point is the chiral molecule 2-(3-Ethylpiperidin-1-yl)ethanol, a heterocyclic compound with potential applications in medicinal chemistry. Its structure, featuring a stereocenter at the 3-position of the piperidine ring, necessitates an analytical approach that leaves no room for ambiguity.

This guide provides an in-depth, comparative analysis of the techniques available for the structural validation of 2-(3-Ethylpiperidin-1-yl)ethanol. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for confirming connectivity and molecular weight, we will demonstrate why Single-Crystal X-ray Crystallography (SC-XRD) stands as the gold standard for absolute structural elucidation.[1][2] We will delve into the causality behind experimental choices, present detailed protocols, and offer a holistic view of how these techniques synergize to provide irrefutable structural proof for researchers, scientists, and drug development professionals.

Part 1: The Gold Standard - Single-Crystal X-ray Crystallography (SC-XRD)

SC-XRD is an experimental science that determines the atomic and molecular structure of a crystal by diffracting a beam of incident X-rays in specific directions.[3] It provides a three-dimensional map of electron density, from which the positions of atoms, bond lengths, bond angles, and absolute stereochemistry can be determined with unparalleled precision.[3][4]

The Inherent Value of SC-XRD

For a chiral molecule like 2-(3-Ethylpiperidin-1-yl)ethanol, SC-XRD offers what other techniques cannot: a direct visualization of the absolute configuration of the stereocenter. This is of paramount importance in drug development, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.

Experimental Workflow: A Step-by-Step Protocol

The journey from a synthesized powder to a fully refined crystal structure is a meticulous process. Here, we outline the key stages, emphasizing the rationale behind each step.

SC_XRD_Workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Validation & Archiving Synthesis Synthesis & Purification Crystallization Crystallization Synthesis->Crystallization High Purity is Crucial Selection Crystal Selection & Mounting Crystallization->Selection Quality over Size Data_Collection X-ray Data Collection Selection->Data_Collection Cryo-mounting Structure_Solution Structure Solution Data_Collection->Structure_Solution Phase Problem Refinement Structure Refinement Structure_Solution->Refinement Iterative Process Validation Validation & Analysis Refinement->Validation Check R-factors, GooF CIF CIF Generation Validation->CIF Standardized Format Deposition Database Deposition (e.g., CCDC) CIF->Deposition Public Dissemination

Caption: The workflow for small molecule single-crystal X-ray crystallography.

1. Synthesis and Purification: The starting material, 2-(3-Ethylpiperidin-1-yl)ethanol, must be synthesized and purified to the highest possible degree (>99%). Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.[5] Common purification techniques include column chromatography and recrystallization.

2. Crystallization Strategy: Growing a high-quality single crystal is often the most challenging step.[2] The goal is to create a supersaturated solution from which the molecule will slowly precipitate in an ordered, crystalline form.

  • Protocol: Slow Evaporation

    • Dissolve 5-10 mg of purified 2-(3-Ethylpiperidin-1-yl)ethanol in a minimal amount of a suitable solvent (e.g., isopropanol, ethyl acetate, or a mixture) in a small, clean vial.

    • Loosely cap the vial to allow for slow solvent evaporation over several days to weeks.

    • Monitor the vial periodically for the formation of well-defined, single crystals.

  • Alternative Methods: If slow evaporation is unsuccessful, other techniques such as vapor diffusion, liquid-liquid diffusion, or cooling crystallization can be employed.[6][7] Modern high-throughput methods like encapsulated nanodroplet crystallization (ENaCt) can also be used to screen many conditions with minimal sample.[8]

3. Crystal Selection and Mounting: A suitable crystal should be clear, have well-defined faces, and be free of cracks or other defects.[3] Typically, a crystal with dimensions of 0.1-0.3 mm is ideal. The selected crystal is carefully mounted on a goniometer head, often under a microscope, and flash-cooled in a stream of liquid nitrogen to prevent radiation damage during data collection.

4. X-ray Data Collection: The mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam.[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector.[3]

5. Structure Solution and Refinement: The collected diffraction data (intensities and positions of reflections) are used to solve the "phase problem" and generate an initial electron density map. From this map, an initial model of the molecule can be built. This model is then refined against the experimental data until the calculated and observed diffraction patterns show the best possible agreement.

6. Validation and Archiving: The final structure is validated using metrics such as the R-factor and the goodness-of-fit (GooF). The results are typically presented in a Crystallographic Information File (CIF), a standardized format developed by the International Union of Crystallography (IUCr).[9][10][11] For public dissemination, the CIF should be deposited in a crystallographic database like the Cambridge Structural Database (CSD), which is maintained by the Cambridge Crystallographic Data Centre (CCDC).[12][13][14]

Part 2: A Comparative Analysis - Orthogonal Validation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution.[15][16] A suite of NMR experiments would be essential in the characterization of 2-(3-Ethylpiperidin-1-yl)ethanol.

  • 1D NMR (¹H and ¹³C): Provides information about the chemical environment of each proton and carbon atom, respectively. The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum help to piece together the molecular fragments.

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal through-bond correlations.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away.

Holistic_Validation cluster_techniques Analytical Techniques cluster_info Information Gained Molecule 2-(3-Ethylpiperidin-1-yl)ethanol XRD SC-XRD Molecule->XRD NMR NMR Spectroscopy Molecule->NMR MS Mass Spectrometry Molecule->MS Info_XRD 3D Structure Absolute Configuration Bond Lengths/Angles XRD->Info_XRD Info_NMR Connectivity Relative Stereochemistry Solution Conformation NMR->Info_NMR Info_MS Molecular Weight Elemental Formula MS->Info_MS Conclusion Unambiguous Structural Proof Info_XRD->Conclusion Info_NMR->Conclusion Info_MS->Conclusion

Caption: A holistic approach to structural validation.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[17] It is used to determine the molecular weight of a compound with high accuracy and can provide information about its elemental composition.[17][18]

  • High-Resolution Mass Spectrometry (HRMS): Can determine the molecular formula of 2-(3-Ethylpiperidin-1-yl)ethanol by providing a highly accurate mass measurement, which can distinguish it from other molecules with the same nominal mass.

  • Fragmentation Pattern: The way the molecule breaks apart in the mass spectrometer can provide clues about its structure, serving as a fingerprint that can be compared to known compounds.[17]

Comparison of Techniques

The following table summarizes the strengths and limitations of each technique in the context of validating the structure of 2-(3-Ethylpiperidin-1-yl)ethanol.

ParameterSingle-Crystal X-ray Crystallography (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Primary Output 3D electron density map, atomic coordinates1D and 2D spectra showing nuclear spin interactionsMass spectrum showing mass-to-charge ratio
Key Advantage Unambiguous determination of absolute stereochemistry[1]Provides information on molecular structure and dynamics in solution[19]High sensitivity and accurate mass determination[18][20]
Limitation Requires a high-quality single crystal, which can be difficult to obtain[2]Cannot directly determine absolute stereochemistry; can be complex to interpretProvides no information on stereochemistry
Sample Requirement Typically >0.1 mm single crystal[3]1-25 mg of soluble materialMicrogram to nanogram quantities

Part 3: Synthesis of Evidence - A Holistic Approach

The true power of modern analytical chemistry lies not in the application of a single technique, but in the synthesis of data from multiple, orthogonal methods. For 2-(3-Ethylpiperidin-1-yl)ethanol, the validation process is a logical progression:

  • MS confirms the molecular weight and elemental formula. This is the first checkpoint, ensuring the correct atoms are present.

  • NMR spectroscopy pieces together the molecular puzzle. It confirms the connectivity of the atoms—the carbon skeleton, the positions of the ethyl and ethanol substituents, and the overall piperidine ring structure.

  • SC-XRD provides the definitive, unambiguous proof. It confirms the connectivity established by NMR and, most critically, reveals the absolute configuration of the stereocenter at the 3-position. It provides the final, high-resolution picture of the molecule as it exists in the solid state.

Conclusion

In the rigorous field of drug development, certainty is the most valuable commodity. While NMR and MS are essential tools that provide crucial pieces of the structural puzzle, Single-Crystal X-ray Crystallography is the only technique that can deliver an unambiguous, three-dimensional structure of a molecule like 2-(3-Ethylpiperidin-1-yl)ethanol, complete with its absolute stereochemistry. By integrating the data from these complementary techniques, researchers can build a self-validating and irrefutable case for a molecule's structure, a critical step on the path from discovery to therapeutic application.

References

  • Cambridge Crystallographic Data Centre (CCDC) . (n.d.). CCDC. Retrieved from [Link][21]

  • Mass Spectrometry . (n.d.). In Wikipedia. Retrieved from [Link][17]

  • Mass Spectrometry . (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Bains, B. (2023, February 9). A Beginner's Guide to Mass Spectrometry . ACD/Labs. Retrieved from [Link]

  • CIF 1.1 syntax specification . (n.d.). International Union of Crystallography. Retrieved from [Link][9]

  • Srilatha, K. (n.d.). Structural elucidation of small organic molecules by 1d-solution NMR Spectroscopy . Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • CCDC – Cambridge Structural Database . (n.d.). Becker Library - WashU. Retrieved from [Link][13]

  • Brown, I. D., & McMahon, B. (2002). CIF (Crystallographic Information File): A Standard for Crystallographic Data Interchange . Acta Crystallographica Section B: Structural Science, 58(Pt 3 Pt 1), 317–324. Retrieved from [Link]

  • Mass Spectrometry . (n.d.). BYJU'S. Retrieved from [Link][20]

  • A Guide to CIF for Authors . (n.d.). International Union of Crystallography. Retrieved from [Link][22]

  • Crystallographic Information Framework . (n.d.). International Union of Crystallography. Retrieved from [Link][23]

  • Understanding Mass Spectrometry for Organic Compound Analysis . (2024, November 23). HSCprep. Retrieved from [Link]

  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists . European Journal of Organic Chemistry, 2008(16), 2671–2688. Retrieved from [Link]

  • Tarzia, A., et al. (2023). Advanced crystallisation methods for small organic molecules . Chemical Society Reviews, 52(5), 1836-1856. Retrieved from [Link]

  • Chemical crystallization . (n.d.). SPT Labtech. Retrieved from [Link]

  • Lecomte, C., et al. (2010). Small Molecule X-Ray Crystallography, Theory and Workflow . CoLab. Retrieved from [Link]

  • Crystallographic Information File . (n.d.). In Wikipedia. Retrieved from [Link][11]

  • Thao, A., & Vang, C. (2024). Getting crystals your crystallographer will treasure: a beginner's guide . Acta Crystallographica Section A: Foundations and Advances, 80(a1), a2. Retrieved from [Link]

  • Small Molecule Characterization . (n.d.). Nuclear Magnetic Resonance Facility, Oregon State University. Retrieved from [Link]

  • CCDC . (n.d.). Chemistry World. Retrieved from [Link]

  • The Cambridge Crystallographic Data Centre (CCDC) - advancing structural science collaboratively . (2024, March 26). YouTube. Retrieved from [Link]

  • SOP: CRYSTALLIZATION . (n.d.). Retrieved from [Link]

  • Huang, Z., et al. (2021). A framework for automated structure elucidation from routine NMR spectra . Chemical Science, 12(46), 15417–15427. Retrieved from [Link]

  • Aubert, E., et al. (2025). Small Molecule X-Ray Crystallography, Theory and Workflow . ResearchGate. Retrieved from [Link]

  • Crystallization . (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

  • X-ray crystallography . (n.d.). In Wikipedia. Retrieved from [Link]

  • Wüthrich, K. (2003). NMR approaches in structure-based lead discovery: Recent developments and new frontiers for targeting multi-protein complexes . Journal of Biomolecular NMR, 27(1), 1-14. Retrieved from [Link]

  • Comparison of X-ray Crystallography, NMR and EM . (n.d.). Creative Biostructure. Retrieved from [Link]

  • Comparison of NMR and X-ray crystallography . (n.d.). Retrieved from [Link]

  • Davey, R. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy . News-Medical.net. Retrieved from [Link]

  • Bax, A. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy . eLS. Retrieved from [Link]

  • Small molecule crystallography . (n.d.). Excillum. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.